2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-sulfanylidene-5,6,7,8-tetrahydro-1H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c11-7-5-3-1-2-4-6(5)9-8(12)10-7/h1-4H2,(H2,9,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRCPOVNFTXLBPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60371440 | |
| Record name | 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-21-4 | |
| Record name | 2-Sulfanylidene-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60371440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,5,6,7,8-hexahydro-2-thio-4(1H)-quinazolinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and Characterization of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: A Technical Guide
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis of this class of compounds, often achieved through a multi-component Biginelli-type reaction, offers an efficient route to creating molecular scaffolds with potential biological activity. This document is intended for researchers, scientists, and professionals in the field of drug development.
Synthesis
The synthesis of this compound and its derivatives is typically accomplished through a one-pot, three-component condensation reaction.[1] This method involves the reaction of an aldehyde, a cyclic β-dicarbonyl compound, and thiourea in the presence of a catalyst.[2] Various catalysts can be employed to promote this reaction, including inorganic catalysts and nanocatalysts, often under reflux conditions.[1][2] The use of efficient and reusable catalysts makes this an environmentally friendly and economically viable approach for large-scale production.[1][2]
General Experimental Protocol
A representative procedure for the synthesis of a 2-thioxo-hexahydroquinazolinone derivative is outlined below, based on similar reported syntheses.[2]
Materials:
-
Aryl aldehyde (10 mmol)
-
1,3-Cyclohexanedione (10 mmol)
-
Thiourea (15 mmol)
-
Catalyst (e.g., zinc ferrite nanocatalyst)
-
Solvent (e.g., ethanol, or solvent-free)
-
Ethyl acetate
-
Hexane
Procedure:
-
A mixture of the aryl aldehyde, 1,3-cyclohexanedione, thiourea, and the catalyst is taken in a round-bottom flask.
-
The reaction mixture is heated under reflux, with the progress of the reaction monitored by thin-layer chromatography (TLC) using an ethyl acetate/hexane solvent system.[2]
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The product is extracted with ethyl acetate.
-
The catalyst is separated by filtration.
-
The organic layer is concentrated under reduced pressure to yield the crude product.
-
The crude product is then purified by recrystallization from a suitable solvent to afford the pure 2-thioxo-hexahydroquinazolinone derivative.
Characterization
The structural elucidation and characterization of the synthesized 2-thioxo-hexahydroquinazolinone derivatives are performed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data
The following tables summarize the characteristic spectroscopic data for a representative analogue, 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one.[2] This data provides a reference for the expected spectral features of the target compound.
Table 1: ¹H NMR Spectroscopic Data of a 2-Thioxo-hexahydroquinazolinone Analogue [2]
| Protons | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |
| CMe | 1.02, 1.11 | s | - |
| CH₂ | 2.25 | q | 16.0 |
| CH₂ | 2.31 | s | - |
| CH | 4.95 | d | 3.5 |
| Ar-H | 7.12–7.32 | m | - |
| NH | 9.66 | s | - |
| NH | 10.22 | s | - |
Table 2: ¹³C NMR Spectroscopic Data of a 2-Thioxo-hexahydroquinazolinone Analogue [2]
| Carbon | Chemical Shift (δ ppm) |
| C=O | 193.7 |
| C=S | 173.7 |
| Ar-C | 147.8, 141.5, 128.9, 127.6, 125.8 |
| C-N | 102.4 |
| CH | 51.5 |
| C(CH₃)₂ | 49.8 |
| CH₂ | 32.6 |
| C(CH₃)₂ | 28.0, 26.4 |
Experimental and Logical Workflow
The overall process for the synthesis and characterization of this compound can be visualized as a streamlined workflow, from the initial reaction setup to the final structural analysis.
Caption: Workflow for the synthesis and characterization of 2-Thioxo-hexahydroquinazolin-4(1H)-one.
References
An In-depth Technical Guide to 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: Physicochemical Properties and Synthetic Pathways
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. This heterocyclic compound is a member of the quinazolinone family, a class of molecules that has garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in the chemical and physical characteristics of this compound and its derivatives.
Introduction to the Hexahydroquinazolinone Core
The this compound scaffold represents a partially saturated analog of the more widely studied 2-thioxo-2,3-dihydroquinazolin-4(1H)-ones. The presence of the hexahydro-pyrimidine ring fused with a cyclohexanone moiety imparts distinct conformational features compared to its aromatic counterpart. This structural nuance can significantly influence its binding affinity to biological targets and its overall physicochemical profile, including solubility and membrane permeability. The core structure, identified by the Chemical Abstracts Service (CAS) Number 2736557, possesses the molecular formula C₈H₁₀N₂OS.[2]
The thioxo group at the 2-position and the carbonyl group at the 4-position are key functional groups that can participate in hydrogen bonding, a critical interaction for receptor binding. Furthermore, the nitrogen atoms at positions 1 and 3 offer sites for substitution, allowing for the generation of a diverse library of derivatives with potentially modulated biological activities.
Synthesis and Mechanistic Insights
The synthesis of the this compound core and its derivatives is most commonly achieved through a one-pot, three-component Biginelli-type condensation reaction.[3][4] This efficient synthetic strategy involves the reaction of a β-dicarbonyl compound (in this case, 1,3-cyclohexanedione), an aldehyde, and thiourea.
Proposed Synthetic Protocol
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, equimolar amounts of 1,3-cyclohexanedione and a suitable aldehyde (for the parent compound, formaldehyde would be used) are dissolved in a suitable solvent, such as ethanol or acetonitrile.
-
Addition of Thiourea: A slight excess (e.g., 1.2-1.5 equivalents) of thiourea is added to the mixture.
-
Catalysis: A catalytic amount of an acid (e.g., HCl, H₂SO₄) or a Lewis acid is introduced to the reaction mixture to facilitate the condensation. In some modern, eco-friendly protocols, nanocatalysts like zinc ferrite have been employed to enhance reaction rates and yields.[3][4]
-
Reaction Conditions: The mixture is typically heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Causality Behind Experimental Choices:
-
The use of an acid catalyst is crucial for the initial condensation between the aldehyde and thiourea to form an N-acyliminium ion intermediate. This electrophilic species then undergoes a Michael addition with the enol form of the 1,3-cyclohexanedione.
-
Heating under reflux provides the necessary activation energy for the cyclization and dehydration steps that lead to the final hexahydroquinazolinone ring system.
-
The choice of solvent is important to ensure the solubility of the reactants and to facilitate the reaction. Ethanol and acetonitrile are commonly used due to their appropriate boiling points and ability to dissolve the reactants.
Caption: Biginelli-type synthesis workflow.
Physicochemical Properties
Detailed experimental data for the unsubstituted this compound are not extensively reported. However, based on its structure and data from its derivatives, we can infer its key physicochemical properties.
| Property | Value/Expected Range | Remarks |
| Molecular Formula | C₈H₁₀N₂OS | Confirmed by mass spectrometry of derivatives. |
| Molecular Weight | 182.24 g/mol | Calculated from the molecular formula. |
| Melting Point | >200 °C (decomposes) | High melting points are characteristic of quinazolinone derivatives, often exceeding 300°C for aromatic analogs.[5] The hexahydro- nature may slightly lower this, but significant hydrogen bonding will keep it high. |
| Solubility | Sparingly soluble in water and non-polar solvents. Soluble in polar aprotic solvents like DMSO and DMF. | The presence of both polar (amide, thioamide) and non-polar (cyclohexane) regions suggests amphiphilic character, but the crystalline nature likely limits aqueous solubility. |
| pKa | Estimated acidic pKa (N-H) ~8-10, basic pKa (C=O) ~2-4 | The N-H protons are weakly acidic due to resonance stabilization of the conjugate base. The carbonyl oxygen is weakly basic. These are estimations and would require experimental or computational verification. |
Spectral Data Analysis
The structural elucidation of this compound and its derivatives relies heavily on spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum of the parent compound is expected to show characteristic signals for the methylene protons of the cyclohexane ring, typically in the range of 1.5-2.5 ppm. The N-H protons would appear as broad singlets at a downfield chemical shift, likely between 9.0 and 11.0 ppm, due to the deshielding effect of the adjacent carbonyl and thioxo groups.[3]
-
¹³C NMR: The carbon NMR spectrum would be distinguished by the signals for the carbonyl carbon (C=O) and the thioxo carbon (C=S). The C=O signal is expected around 160-170 ppm, while the C=S signal would appear further downfield, typically in the range of 170-180 ppm.[6] The aliphatic carbons of the cyclohexane ring would resonate in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups present. Characteristic absorption bands would be observed for the N-H stretching vibrations (around 3200-3400 cm⁻¹), the C=O stretching vibration (around 1650-1700 cm⁻¹), and the C=S stretching vibration (around 1200-1250 cm⁻¹).[5]
Caption: Chemical structure of the core compound.
Potential Applications in Drug Development
The broader class of quinazolinone and thioquinazolinone derivatives has been extensively investigated for a wide range of pharmacological activities.[6] These include, but are not limited to:
-
Anticancer Activity: Many quinazolinone derivatives have shown potent anticancer activity by targeting various cellular pathways.
-
Antimicrobial Activity: The quinazolinone scaffold has been utilized to develop novel antibacterial and antifungal agents.[3][4]
-
Antiviral Activity: Certain derivatives have demonstrated efficacy against various viruses.[7]
-
Enzyme Inhibition/Activation: The rigid heterocyclic structure makes it a suitable scaffold for designing enzyme inhibitors or activators. For instance, related pyrimido[4,5-d]pyrimidin-4(1H)-one analogues have been evaluated as activators of the enzyme acid alpha-glucosidase.[8][9]
The specific biological activities of this compound are not yet well-defined in the public domain. However, its structural features suggest that it could serve as a valuable starting point for the development of new therapeutic agents. The ability to easily generate a library of derivatives through the one-pot synthesis allows for systematic structure-activity relationship (SAR) studies, which are fundamental to the drug discovery process.
Conclusion
This compound is a heterocyclic compound with a promising scaffold for medicinal chemistry applications. While specific experimental data on the parent compound is limited, a comprehensive understanding of its synthesis and physicochemical properties can be derived from the study of its numerous derivatives. The robust and efficient Biginelli-type synthesis provides a straightforward route to this class of molecules, enabling further exploration of their therapeutic potential. Future research should focus on the detailed biological evaluation of the parent compound and its derivatives to unlock their full potential in drug discovery and development.
References
- 1. Synthesis and Antimicrobial Activity of 6-Thioxo-6,7-dihydro-2H-[1,2,4]triazino[2,3-c]-quinazolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | CymitQuimica [cymitquimica.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. scispace.com [scispace.com]
- 6. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 7. Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of 2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of 2-Thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA Activators - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
This technical guide provides a comprehensive overview of the molecular structure and conformational aspects of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of direct crystallographic or in-depth conformational studies on this specific molecule, this guide synthesizes data from closely related analogues and computational models to present a robust understanding of its structural characteristics.
Molecular Structure
This compound possesses a bicyclic structure where a dihydropyrimidine ring is fused to a cyclohexene ring. The core structure consists of a quinazoline backbone with a thione group at the C2 position and a ketone group at the C4 position. The "hexahydro" designation indicates that the cyclohexene ring is partially saturated.
While a definitive crystal structure for the title compound is not publicly available, analysis of related structures, such as 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, reveals key bond lengths and angles that are likely conserved.[1] The C=O bond length is typically around 1.231 Å, and the C=S bond length is approximately 1.666 Å.[1]
Table 1: Predicted Spectroscopic Data for this compound
| Spectroscopic Technique | Predicted Chemical Shifts (ppm) or Frequencies (cm⁻¹) | Notes |
| ¹H NMR | ~9.5-10.5 (NH), ~2.0-3.0 (CH₂) | The NH protons are expected to be deshielded. The methylene protons of the hexahydro ring would appear in the aliphatic region. Data is inferred from derivatives.[2] |
| ¹³C NMR | ~170-175 (C=S), ~160-165 (C=O) | The thione and carbonyl carbons are characteristically downfield. Data for a similar isomer shows signals at 182.24 g/mol for the molecule. |
| IR Spectroscopy | ~3200 (N-H), ~1680 (C=O), ~1200 (C=S) | Characteristic stretching frequencies for the functional groups.[3] |
Conformational Analysis
The conformation of the this compound is largely determined by the puckering of the partially saturated cyclohexene ring. This ring can adopt several conformations, with the half-chair and boat forms being the most probable. The exact conformation and the energy barrier between different conformers would likely be influenced by substituents and the crystalline packing forces.
In related hexahydroquinazolinone structures, the dihydropyrimidine ring is often nearly planar.[4] For instance, in 6-chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one, the quinazoline ring system is essentially planar.[4] It is reasonable to infer a similar planarity for the dihydropyrimidine portion of the title compound.
Intermolecular hydrogen bonding is a significant factor in the solid-state conformation. In analogous crystal structures, molecules are often linked by N-H···S or N-H···O hydrogen bonds, forming dimers or chains.[1][4][5]
Experimental Protocols
Synthesis
A general and efficient method for the synthesis of related 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazoline-5-ones involves a one-pot, three-component reaction.[2][6] This protocol can be adapted for the synthesis of the title compound.
General Procedure:
-
A mixture of an appropriate cyclohexanedione derivative (10 mmol), an aldehyde (10 mmol), and thiourea (15 mmol) is prepared.
-
A catalyst, such as zinc ferrite nanocatalyst, can be added.[2][6]
-
The reaction mixture is heated under reflux, and the progress is monitored by thin-layer chromatography (TLC).[6]
-
Upon completion, the reaction mixture is extracted with a suitable solvent (e.g., ethyl acetate).[6]
-
The catalyst is removed by filtration, and the product is purified, typically by recrystallization.[6]
Characterization
The synthesized compound would be characterized using standard spectroscopic methods.
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker 500 MHz) using a deuterated solvent such as DMSO-d₆.[3] Chemical shifts are reported in ppm relative to an internal standard (TMS).
-
Mass Spectrometry: Mass spectra can be obtained using an ion trap mass spectrometer to confirm the molecular weight of the compound.[3]
-
FT-IR Spectroscopy: Infrared spectra are recorded on an FT-IR spectrometer using KBr pellets to identify the characteristic functional groups.[3]
-
X-ray Crystallography: For unambiguous structure determination and conformational analysis, single crystals are grown and analyzed using a diffractometer.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scispace.com [scispace.com]
- 4. 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 6-Chloro-3-phenethyl-2-thioxo-2,3-di-hydro-quinazolin-4(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Spectroscopic and Synthetic Profile of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the heterocyclic compound 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. Due to the limited availability of direct experimental data for this specific unsubstituted molecule in published literature, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This document is intended to serve as a valuable resource for researchers working with quinazolinone scaffolds in areas such as medicinal chemistry and materials science.
Chemical Structure and Properties
Molecular Formula: C₈H₁₀N₂OS
Molecular Weight: 182.24 g/mol
IUPAC Name: this compound
The structure consists of a dihydropyrimidine ring fused to a cyclohexene ring, featuring a ketone and a thiourea moiety.
Unlocking the Therapeutic Potential: A Technical Guide to the Biological Activities of Thioxo-Hexahydroquinazolinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The thioxo-hexahydroquinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of these derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols, consolidated quantitative data, and visual representations of key biological pathways and workflows to facilitate further research and drug development in this promising area.
Anticancer Activity: Targeting Key Cellular Pathways
Thioxo-hexahydroquinazolinone derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer, such as Cyclin-Dependent Kinase 2 (CDK2) and the Epidermal Growth Factor Receptor (EGFR) pathway.[1][2][3]
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of representative thioxo-hexahydroquinazolinone derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Citation |
| Quinazoline 1 | HepG2 (Liver) | 8.27 ± 0.52 | Vinblastine | >50 | [1] |
| Quinazoline 3 | HepG2 (Liver) | 9.15 ± 0.63 | Vinblastine | >50 | [1] |
| Quinazoline 1 | MCF-7 (Breast) | 10.5 ± 0.81 | Vinblastine | 15.4 ± 1.2 | [1] |
| Quinazoline 3 | MCF-7 (Breast) | 12.3 ± 0.95 | Vinblastine | 15.4 ± 1.2 | [1] |
| Quinazoline 1 | HCT-116 (Colon) | 18.6 ± 1.5 | Vinblastine | 12.8 ± 1.1 | [1] |
| Quinazoline 3 | HCT-116 (Colon) | 20.1 ± 1.8 | Vinblastine | 12.8 ± 1.1 | [1] |
| Compound 45 | A549 (Lung) | 0.44 | Doxorubicin | 0.52 ± 0.2 | [3] |
| Compound 16h | A549 (Lung) | 8.27 ± 0.52 | - | - | [3] |
Signaling Pathways in Anticancer Activity
1.2.1. CDK2 Signaling Pathway
Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Its inhibition can lead to cell cycle arrest and apoptosis. Thioxo-hexahydroquinazolinone derivatives have been shown to interact with CDK2.[1]
Caption: Inhibition of the CDK2 signaling pathway by thioxo-hexahydroquinazolinone derivatives.
1.2.2. EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the PI3K/AKT and MAPK pathways, promoting cell proliferation and survival.[2]
Caption: Inhibition of the EGFR signaling pathway by thioxo-hexahydroquinazolinone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
Thioxo-hexahydroquinazolinone derivatives
-
Cancer cell lines (e.g., HepG2, MCF-7, HCT-116, A549)
-
96-well plates
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the thioxo-hexahydroquinazolinone derivatives in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Vinblastine, Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Caption: Experimental workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Derivatives of thioxo-hexahydroquinazolinone have exhibited promising activity against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[4]
Quantitative Antimicrobial Activity Data
The following table presents the antimicrobial activity of selected thioxo-hexahydroquinazolinone derivatives, typically measured as the Minimum Inhibitory Concentration (MIC) or the diameter of the zone of inhibition.
| Compound ID | Microorganism | MIC (µg/mL) | Zone of Inhibition (mm) | Reference Drug | MIC (µg/mL) / Zone of Inhibition (mm) | Citation |
| Compound 8 | Staphylococcus aureus | - | 25 | Ampicillin | 28 | [4] |
| Compound 23 | Staphylococcus aureus | - | 26 | Ampicillin | 28 | [4] |
| Compound 8 | Escherichia coli | - | 22 | Gentamicin | 24 | [4] |
| Compound 23 | Escherichia coli | - | 21 | Gentamicin | 24 | [4] |
| Compound 8 | Candida albicans | - | 20 | Amphotericin B | 22 | [4] |
| Compound 23 | Candida albicans | - | 19 | Amphotericin B | 22 | [4] |
| 3.1-3.26 series | Staphylococcus aureus | 6.25-100 | - | Nitrofural | 6.25 | [5] |
| 3.1-3.26 series | Escherichia coli | 50-100 | - | Nitrofural | 1.5 | [6] |
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Materials:
-
Thioxo-hexahydroquinazolinone derivatives
-
Bacterial and fungal strains
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile Petri dishes
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
Procedure:
-
Media Preparation: Prepare and sterilize MHA or SDA and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).
-
Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.
-
Well Creation: Aseptically create wells in the agar using a sterile cork borer.
-
Compound Addition: Add a defined volume (e.g., 100 µL) of the thioxo-hexahydroquinazolinone derivative solution (dissolved in a suitable solvent like DMSO) into the wells. Include a solvent control, a negative control, and a positive control (standard antibiotic/antifungal).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters.
Caption: Experimental workflow for the agar well diffusion method.
Anti-inflammatory and Analgesic Activities
Certain thioxo-hexahydroquinazolinone derivatives have shown promising anti-inflammatory and analgesic properties. These activities are often evaluated using in vivo models.
Quantitative Anti-inflammatory and Analgesic Data
| Compound ID | Assay | Dose (mg/kg) | % Inhibition / Effect | Reference Drug | Dose (mg/kg) / Effect | Citation |
| PTQ01 | Carrageenan-induced paw edema | 20 | Excellent | Diclofenac Sodium | 10 | [7] |
| NTQ02 | Carrageenan-induced paw edema | 20 | Significant | Diclofenac Sodium | 10 | [7] |
| PTQ01 | Eddy's hot plate | 20 | Significant | Pentazocine | 10 | [7] |
| ETQ01 | Eddy's hot plate | 20 | Significant | Pentazocine | 10 | [7] |
Experimental Protocols
3.2.1. Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model to screen for acute anti-inflammatory activity.
Materials:
-
Wistar albino rats
-
Thioxo-hexahydroquinazolinone derivatives
-
Carrageenan (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Diclofenac Sodium)
Procedure:
-
Animal Grouping: Divide rats into groups (control, standard, and test compound groups).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.
3.2.2. Eddy's Hot Plate Method
This method is used to evaluate the central analgesic activity of compounds.
Materials:
-
Mice or rats
-
Eddy's hot plate apparatus
-
Thioxo-hexahydroquinazolinone derivatives
-
Standard analgesic drug (e.g., Pentazocine)
Procedure:
-
Baseline Reaction Time: Determine the initial reaction time of each animal by placing it on the hot plate (maintained at 55 ± 0.5°C) and recording the time taken to lick its paws or jump. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.
-
Compound Administration: Administer the test compounds and the standard drug to different groups of animals.
-
Post-treatment Reaction Time: Measure the reaction time again at different time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration.
-
Data Analysis: An increase in the reaction time is considered as an analgesic effect.
Antiviral Activity
Recent studies have highlighted the potential of thioxo-hexahydroquinazolinone derivatives as antiviral agents, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).[8]
Quantitative Antiviral Activity Data
| Compound ID | Virus | Assay | Concentration (µg/mL) | % Inhibition | Reference Drug | Concentration (µg/mL) / % Inhibition | Citation |
| M2 | TMV | Protection | 138.1 (EC50) | 50 | Ribavirin | 436.0 (EC50) | [8] |
| M6 | TMV | Protection | 154.8 (EC50) | 50 | Ribavirin | 436.0 (EC50) | [8] |
| M1 | TMV | Curative | 500 | 52.5 | Ribavirin | 500 / 37.9 | [8] |
Experimental Protocol: Half-Leaf Method for TMV
This method is commonly used to assess the in vivo antiviral activity of compounds against TMV.
Materials:
-
Nicotiana glutinosa or Nicotiana tabacum plants
-
Tobacco Mosaic Virus (TMV)
-
Thioxo-hexahydroquinazolinone derivatives
-
Phosphate buffer
-
Carborundum (abrasive)
Procedure:
-
Plant Preparation: Select healthy plants with well-developed leaves.
-
TMV Inoculation: Prepare a TMV suspension in phosphate buffer. Lightly dust the leaves with carborundum.
-
Compound Application:
-
Curative Activity: Inoculate the entire leaf with TMV. After a set time (e.g., 2 hours), apply the test compound solution to one half of the leaf and the solvent control to the other half.
-
Protective Activity: Apply the test compound solution to one half of the leaf and the solvent control to the other half. After a set time (e.g., 2 hours), inoculate the entire leaf with TMV.
-
Inactivation Activity: Mix the TMV suspension with the test compound solution and incubate for a period. Then, inoculate one half of a leaf with this mixture and the other half with a mixture of TMV and solvent.
-
-
Incubation: Keep the plants in a greenhouse for 3-4 days for local lesions to develop.
-
Lesion Counting: Count the number of local lesions on each half of the leaves.
-
Data Analysis: Calculate the percentage of inhibition of viral infection for each treatment compared to the control.
Conclusion
The thioxo-hexahydroquinazolinone scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The derivatives have demonstrated a wide spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral effects. This technical guide provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of key biological pathways to aid researchers in the rational design and further investigation of this important class of compounds. Future studies should focus on elucidating the detailed mechanisms of action, optimizing the structure-activity relationships, and evaluating the in vivo efficacy and safety profiles of the most promising derivatives to translate their therapeutic potential into clinical applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Molecular docking and biological evaluation of some thioxoquinazolin-4(3H)-one derivatives as anticancer, antioxidant and anticonvulsant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchhub.com [researchhub.com]
- 7. hereditybio.in [hereditybio.in]
- 8. elgenelim.com [elgenelim.com]
"literature review on the synthesis of quinazolinone analogs"
For Researchers, Scientists, and Drug Development Professionals
Quinazolinone and its derivatives represent a critical class of heterocyclic compounds, forming the structural core of numerous biologically active molecules and approved pharmaceuticals. Their versatile therapeutic potential, ranging from anticancer to antimicrobial and anti-inflammatory activities, has driven extensive research into their synthesis. This technical guide provides a comprehensive literature review of the key synthetic methodologies for quinazolinone analogs, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in this dynamic field.
I. Classical Synthetic Approaches: The Niementowski Reaction
The Niementowski reaction, first described in 1895, remains a fundamental and widely used method for the synthesis of 4(3H)-quinazolinones.[1] This reaction typically involves the thermal condensation of anthranilic acid with an amide.[2]
A common variation of this synthesis utilizes formamide to produce the parent quinazolin-4(3H)-one. The versatility of the Niementowski reaction allows for the incorporation of a wide array of substituents on both the benzene and pyrimidine rings by employing appropriately substituted anthranilic acids and amides.[3]
Table 1: Conventional Synthesis of Quinazolinone Analogs via Niementowski Reaction
| Starting Materials | Reagents/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Anthranilic acid, Formamide | - | 130-150°C, 6 h | 4(3H)-Quinazolinone | Variable (often low to moderate) | [2] |
| Anthranilic acid, Acetic anhydride | - | Reflux, 4 h | 2-Methyl-4H-benzoxazin-4-one | - | [4] |
| 2-Aminobenzohydrazide, 2-Chlorobenzaldehyde | Pyridine (catalytic) | Ethanol, Reflux, 10 h | 3-Amino-2-(2-chlorophenyl)quinazolin-4(3H)-one | - | [3] |
Detailed Experimental Protocol: Conventional Niementowski Synthesis of 4(3H)-Quinazolinone
-
In a round-bottom flask, combine anthranilic acid (1 equivalent) and formamide (5 equivalents).[3]
-
Heat the reaction mixture at 130-150°C for 6 hours.[2]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture over crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 4(3H)-quinazolinone.
II. Modern Synthetic Methodologies
To overcome the limitations of classical methods, such as harsh reaction conditions and long reaction times, a variety of modern synthetic techniques have been developed. These include microwave-assisted synthesis, ultrasound-assisted synthesis, and green chemistry approaches, which often offer improved yields, shorter reaction times, and more environmentally benign conditions.
A. Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates.[1][5] In the context of quinazolinone synthesis, microwave-assisted methods have been successfully applied to the Niementowski reaction and other cyclization strategies, often leading to higher yields in a fraction of the time required for conventional heating.[1]
Table 2: Microwave-Assisted Synthesis of Quinazolinone Analogs
| Starting Materials | Reagents/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Anthranilic acid, Formamide | Acidic alumina, Silica gel, or Montmorillonite K-10 | Microwave, 4 min | Substituted Quinazolinones | Up to 95% | [1] |
| Anthranilic acid, Trimethyl orthoformate, Amine | Ethanol | Microwave, 120°C, 30 min | 3-Substituted-quinazolin-4(3H)-ones | Moderate to excellent | [4] |
| Anthranilic acid, Valeric anhydride, Pyridine | - | Microwave, 210 W, 15 min | 2-Butyl-4H-3,1-benzoxazin-4-one | - | [6] |
| Isatoic anhydride, 3-Oxo-1H-pyrrolo[3,4-b]quinoline | - | Microwave, Solvent-free | Luotonin A | High | [1] |
Detailed Experimental Protocol: Microwave-Assisted Niementowski Reaction
-
In a microwave-safe vessel, mix anthranilic acid (1 equivalent) and formamide (excess).
-
Add a solid support such as acidic alumina or montmorillonite K-10.[1]
-
Irradiate the mixture in a microwave reactor at a specified power (e.g., 60 W) and temperature (e.g., 150°C) for a short duration (e.g., 4-20 minutes).[1][2]
-
After cooling, add crushed ice to the vessel and stir.
-
Filter the resulting precipitate, wash with cold water, and dry.
-
Recrystallize from a suitable solvent to obtain the purified quinazolinone derivative.
B. Ultrasound-Assisted Synthesis
Sonochemistry, the application of ultrasound to chemical reactions, provides another efficient and environmentally friendly approach to quinazolinone synthesis. Ultrasound irradiation can enhance reaction rates and yields by promoting mass transfer and generating localized high temperatures and pressures.[7][8]
Detailed Experimental Protocol: Ultrasound-Assisted Synthesis of 4-Tosyl Quinazolines
-
In a suitable flask, dissolve 2-iodoaniline (1 equivalent) and tosyl methyl isocyanide (TosMIC) in THF.
-
Add a copper catalyst (e.g., CuI) and a base (e.g., cesium carbonate).[9]
-
Place the flask in an ultrasonic bath and irradiate for approximately 30 minutes at room temperature.[9][10]
-
Monitor the reaction by TLC.
-
Upon completion, work up the reaction mixture by removing the solvent and purifying the residue by column chromatography.
C. Green Chemistry Approaches
In line with the principles of sustainable chemistry, several green methods for quinazolinone synthesis have been developed. These approaches focus on the use of environmentally benign solvents (e.g., water, deep eutectic solvents), reusable catalysts, and energy-efficient reaction conditions.[11]
Table 3: Green Synthesis of Quinazolinone Analogs
| Starting Materials | Reagents/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Isatoic anhydride, Aniline, Benzaldehyde | nano-In2O3 (5 mol%) | Water/Ethanol (2:1), 80°C, 4 h | Substituted quinazolines | High | |
| Anthranilic acid, Acetic anhydride, Amine | Choline chloride:urea (DES) | 80°C | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | Moderate to excellent | [4] |
| Diaminoglyoxime, Anthranilic acid | Acetic acid-functionalized magnetic silica | Water, Room temperature | Quinazolinone derivatives | - | [12] |
| Isatoic anhydride, Aldehyde, Ammonium acetate | Pt-MWCNTs | Ultrasound irradiation | 2,3-Dihydroquinazolin-4(1H)-ones | - | [8] |
Detailed Experimental Protocol: Green Synthesis in a Deep Eutectic Solvent (DES)
-
Prepare the deep eutectic solvent by mixing choline chloride (1 equivalent) and urea (2 equivalents) and heating at 90°C until a clear liquid forms. Cool to room temperature.[4]
-
To the DES, add anthranilic acid (1 equivalent), acetic anhydride (1.2 equivalents), and the desired amine (1.2 equivalents).[4]
-
Stir the mixture at 80°C, monitoring the reaction by TLC.
-
Once the reaction is complete, add water to the mixture to precipitate the product.
-
Filter the crude product, dry it, and recrystallize from ethanol.[4]
III. Synthesis of 2,3-Disubstituted Quinazolinones
The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones is of particular interest due to the pharmacological importance of this scaffold. Various one-pot and multi-step strategies have been developed to introduce diverse substituents at these positions.
Table 4: Synthesis of 2,3-Disubstituted Quinazolin-4(3H)-ones
| Starting Materials | Reagents/Catalyst | Reaction Conditions | Product | Yield (%) | Reference |
| Anthranilic acid, Carboxylic acid/Acyl chloride, Amine | P(PhO)3, Pyridine | Microwave, 150-250°C, 3-10 min | 2,3-Disubstituted 3H-quinazolin-4-ones | Good to excellent | [13] |
| 2-Aminobenzamides, Aryl halides, tert-Butyl isocyanide | PdCl2, DPPP, CaCl2, NaOtBu | Toluene, 145°C, 8 h | 2,3-Disubstituted quinazolin-4(3H)-ones | Up to 93% | [14] |
| Anthranilic acid, Butyryl chloride, Acetic anhydride, Aniline, Phenylhydrazine | - | Multi-step | 3-Phenyl-2-(1-(2-phenylhydrazinyl)propyl)quinazolin-4(3H)-one | 30% | [15] |
Detailed Experimental Protocol: One-Pot, Two-Step Microwave Synthesis of 2,3-Disubstituted 3H-Quinazolin-4-ones
-
Step 1: In a microwave vial, combine anthranilic acid (1 equivalent), a carboxylic acid (1 equivalent), triphenyl phosphite (1.2 equivalents), and pyridine.[13]
-
Irradiate the mixture in a microwave reactor at 150°C for 10 minutes.[2]
-
Step 2: To the same vial, add the desired amine (1 equivalent).
-
Irradiate the mixture again at 250°C for 3-10 minutes.[2]
-
After cooling, purify the product by column chromatography.
IV. Reaction Pathways and Workflows
Visualizing the synthetic routes and experimental workflows can provide a clearer understanding of the relationships between different methodologies and the steps involved in synthesizing quinazolinone analogs.
Caption: Overview of synthetic pathways to quinazolinone analogs.
Caption: General experimental workflow for quinazolinone synthesis.
This guide provides a foundational overview of the synthesis of quinazolinone analogs. For more specific applications and the synthesis of complex derivatives, researchers are encouraged to consult the primary literature cited herein.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijprajournal.com [ijprajournal.com]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. pcbiochemres.com [pcbiochemres.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of the quinazolinone derivatives using an acid-functionalized magnetic silica heterogeneous catalyst in terms of green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of Novel Quinazolinone-Based Compounds: A Technical Guide
Introduction: The quinazolinone scaffold, a fused heterocyclic system composed of a benzene and a pyrimidine ring, represents a cornerstone in medicinal chemistry.[1] Its derivatives exhibit a remarkable breadth of biological activities, leading to their investigation and development for a multitude of therapeutic applications.[1][2][3] Several quinazolinone-based drugs have successfully reached the market, including EGFR inhibitors like gefitinib and erlotinib, underscoring the clinical significance of this chemical class.[4][5] This technical guide provides an in-depth overview for researchers and drug development professionals, detailing the synthesis, pharmacological activities, and evaluation of novel quinazolinone compounds. It includes summaries of quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to facilitate further research and development in this promising area.
Chapter 1: Synthesis of Quinazolinone Derivatives
The synthesis of the quinazolinone core is versatile, allowing for the introduction of diverse substituents to explore structure-activity relationships (SAR). The most common strategies typically begin with anthranilic acid or its derivatives.
A widely used method involves the acylation of anthranilic acid, followed by ring closure with acetic anhydride to form a 1,3-benzoxazin-4-one (benzoxazinone) intermediate. This intermediate is then treated with various amines or hydrazine hydrate to yield the desired 2,3-substituted 4(3H)-quinazolinone derivatives.[6][7]
Route A: From Anthranilic Acid via Benzoxazinone Intermediate
-
Acylation: Anthranilic acid is reacted with an appropriate acyl chloride (e.g., chloroacetyl chloride) to form an N-acyl anthranilic acid.[7]
-
Cyclization: The intermediate is then cyclized, often using acetic anhydride, to produce a 2-substituted benzoxazin-4-one.[7]
-
Amination: The benzoxazinone is reacted with a primary amine (R-NH2) or hydrazine to yield the final 3-substituted quinazolinone.[7][8]
Route B: One-Pot Microwave-Assisted Synthesis A more direct, one-pot synthesis can be achieved using microwave irradiation. This method involves reacting anthranilic acid, trimethyl orthoformate, and a desired amine in ethanol. The reaction is heated in a microwave reactor, providing a rapid and efficient route to 3-substituted quinazolin-4(3H)-ones.[9]
Route C: Ruthenium-Catalyzed Deaminative Coupling For a more modern approach, a ruthenium-catalyzed system can facilitate the deaminative coupling of 2-aminobenzamides with various amines to efficiently form quinazolinone products. This method avoids the use of reactive reagents and the formation of toxic byproducts.[10]
Chapter 2: Pharmacological Applications and Mechanisms of Action
Quinazolinone derivatives have been extensively studied for a wide range of pharmacological activities. Their mechanism of action often involves targeting specific enzymes or signaling pathways crucial for disease progression.
Anticancer Activity
The anticancer potential of quinazolinones is one of the most thoroughly investigated areas.[1] These compounds can act on various targets to inhibit tumor growth, proliferation, and metastasis.[11][12]
EGFR Tyrosine Kinase Inhibition: Many quinazoline derivatives are potent inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation and survival.[4][13] Overexpression or mutation of EGFR is common in various cancers, such as non-small-cell lung cancer (NSCLC).[4][14] Quinazolinone-based inhibitors like gefitinib and erlotinib function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling cascade that promotes cell growth and division.[4][5] Novel derivatives continue to be developed to overcome resistance to existing therapies, including fourth-generation allosteric inhibitors targeting mutations like C797S.[14]
Tubulin Polymerization Inhibition: Another significant anticancer mechanism is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[1] Microtubules are essential for cell division, and their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death).[1][15] Certain quinazolinone compounds bind to the colchicine binding site on β-tubulin, preventing the conformational changes necessary for microtubule assembly.[15]
// Nodes EGF [label="EGF Ligand", fillcolor="#F1F3F4", fontcolor="#202124"]; EGFR [label="EGFR Receptor", fillcolor="#FBBC05", fontcolor="#202124"]; Dimerization [label="Dimerization &\nAutophosphorylation", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS_RAF [label="RAS/RAF/MEK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K_AKT [label="PI3K/AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation\n& Survival", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Quinazolinone [label="Quinazolinone\nInhibitor", shape=box, style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Block [shape=point, style=invis];
// Edges EGF -> EGFR [label="Binds"]; EGFR -> Dimerization [label="Activates"]; Dimerization -> RAS_RAF [label="Initiates"]; Dimerization -> PI3K_AKT [label="Initiates"]; RAS_RAF -> Proliferation; PI3K_AKT -> Proliferation; Quinazolinone -> EGFR [label="Blocks\nATP Binding", dir=back, arrowhead=tee, style=dashed, color="#EA4335"]; }
Caption: EGFR signaling pathway and its inhibition by quinazolinone-based compounds.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant activity against a spectrum of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][16] Structure-activity relationship studies have shown that substitutions at the 2 and 3 positions of the quinazolinone ring are crucial for antimicrobial efficacy.[2] Some compounds exhibit potent activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[17] The mechanism for some antibacterial quinazolinones involves the inhibition of penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.[18]
Anti-inflammatory Activity
Inflammation is a biological response implicated in numerous diseases. Certain quinazolinone compounds have been shown to possess potent anti-inflammatory properties.[19] One key mechanism is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.[20] By blocking this pathway, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes such as TNF-α, IL-1β, IL-6, and COX-2.[1][20] Other derivatives have been found to target mitogen-activated protein kinase (MAPK) pathways, which are also central to the inflammatory response.[21]
Caption: Inhibition of the NF-κB inflammatory pathway by quinazolinone compounds.
Anticonvulsant Activity
The structural features of quinazolinones have also led to their development as anticonvulsant agents.[22][23] These compounds are often evaluated using preclinical models such as the maximal electroshock (MES) and subcutaneous strychnine threshold tests.[24] SAR studies indicate that substitutions on the quinazolinone ring, such as the presence of a halogen atom, can significantly influence anticonvulsant activity.[25] While the exact mechanisms are varied, some compounds are thought to modulate GABA-A receptors, similar to benzodiazepines.[25]
Chapter 3: General Workflow for Drug Discovery
The path from a chemical concept to a potential drug candidate is a systematic process involving synthesis, screening, and optimization.
Caption: A generalized workflow for the discovery and development of quinazolinone-based drugs.
Chapter 4: Experimental Protocols
This section provides generalized methodologies for the synthesis and biological evaluation of quinazolinone compounds, based on commonly cited procedures.
Protocol 4.1: General Synthesis of 2,3-Disubstituted-4(3H)-Quinazolinones[7][13]
-
Step 1: Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-one:
-
Dissolve anthranilic acid (1 equivalent) in a suitable solvent like pyridine or dioxane.
-
Add the desired acyl chloride (1.1 equivalents) dropwise at 0°C.
-
Allow the mixture to stir at room temperature for 2-4 hours.
-
Add acetic anhydride (3 equivalents) and reflux the mixture for 4-6 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with a cold sodium bicarbonate solution, and dry to obtain the benzoxazinone intermediate.
-
-
Step 2: Synthesis of the Final Quinazolinone:
-
Dissolve the benzoxazinone intermediate (1 equivalent) and the desired primary amine or hydrazine (1.2 equivalents) in glacial acetic acid or ethanol.
-
Reflux the mixture for 6-12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it onto crushed ice.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield the pure quinazolinone derivative.
-
Protocol 4.2: In Vitro Anticancer Screening (MTT Assay)[11]
-
Cell Culture:
-
Culture human cancer cell lines (e.g., MCF-7, A549) in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Harvest cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere for 24 hours.
-
-
Compound Treatment:
-
Prepare stock solutions of the synthesized quinazolinone compounds in DMSO.
-
Treat the cells with serial dilutions of the compounds (e.g., ranging from 0.1 to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.
-
Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol 4.3: In Vitro Antibacterial Screening (Broth Microdilution)[26]
-
Inoculum Preparation:
-
Prepare a bacterial suspension from an overnight culture (e.g., S. aureus, E. coli) and adjust its turbidity to match the 0.5 McFarland standard.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in Mueller-Hinton Broth (MHB).
-
-
Inoculation:
-
Add the standardized bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.
-
Chapter 5: Data Summary
The following tables summarize quantitative data for various biological activities of representative quinazolinone compounds from the literature.
Table 1: Anticancer Activity of Quinazolinone Derivatives
| Compound ID | Target/Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| 6d | EGFR (enzyme) | IC50 | 0.069 | [13][26] |
| 6d | NCI-H460 (Lung) | GI50 | 0.789 | [13][26] |
| 107 | EGFRwt-TK | IC50 | 0.010 | [1] |
| 7j | DU-145 (Prostate) | GI50 | 0.050 | [15] |
| 18 | MGC-803 (Gastric) | IC50 | 0.85 | [3] |
| 5k | EGFRwt-TK | IC50 | 0.010 | [27] |
| 5k | A549 (Lung) | IC50 | Value not specified | [27] |
| Compound 23 | Ba/F3 EGFRL858R/T790M | EC50 | 0.72 | [14] |
| Compound 23 | Ba/F3 EGFRL858R/T790M/C797S | EC50 | 0.05 |[14] |
Table 2: Antimicrobial Activity of Quinazolinone Derivatives
| Compound ID | Organism | Activity Metric | Value (µg/mL) | Reference |
|---|---|---|---|---|
| Compound 27 | S. aureus (MRSA) | MIC | ≤0.5 | [17] |
| Compound 15 | P. syringae pv. actinidiae | EC50 | 45.6 | [28] |
| Compound 15 | X. oryzae pv. oryzae | Inhibition (100mg/L) | 79.3% | [28] |
| A-1 | S. aureus | Activity | Very Good* | [16] |
| A-4 | P. aeruginosa | Activity | Excellent* | [16] |
*Note: Qualitative activity reported in the source.
Table 3: Anti-inflammatory and Anticonvulsant Activity
| Compound ID | Assay/Target | Activity Metric | Value | Reference |
|---|---|---|---|---|
| Compounds 10-12 | Anti-IL-1β mRNA expression | Gene Expression | 10.85% of control | [20] |
| Compounds 10-12 | Anti-COX-2 mRNA expression | Inhibition vs Control | 9-fold | [20] |
| Compound 7e | LPS-stimulated NO production | IC50 | 58.03 µM | [29] |
| Compound 8 | MES-induced seizures | Activity | Most Active* | [22] |
| Compounds 34, 35 | Chemically induced seizures | Protection | 100% | [25] |
*Note: Qualitative activity reported in the source.
Conclusion and Future Outlook
The quinazolinone scaffold remains a "privileged structure" in drug discovery, consistently yielding compounds with potent and diverse pharmacological activities.[2] The synthetic versatility of the core allows for fine-tuning of properties to enhance potency, selectivity, and pharmacokinetic profiles. Current research is focused on developing derivatives that can overcome drug resistance, particularly in anticancer therapy, and exploring novel mechanisms of action for other therapeutic areas.[14] The application of modern drug design techniques, such as computational modeling and hybrid drug design, will continue to drive the discovery of next-generation quinazolinone-based therapeutics.[11][25] The wealth of data and established methodologies provide a solid foundation for researchers to build upon, promising a continued role for quinazolinones in addressing unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anticonvulsant Activity of Some Quinazolin-4-(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-protocol.org [bio-protocol.org]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 17. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 20. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. applications.emro.who.int [applications.emro.who.int]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 26. tandfonline.com [tandfonline.com]
- 27. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 28. tandfonline.com [tandfonline.com]
- 29. researchgate.net [researchgate.net]
"CAS number and IUPAC name for 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"
A Technical Guide to 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document outlines its chemical identity, synthesis, and known biological activities, presenting available data in a structured format.
Chemical Identity
CAS Number: 333555-25-6
IUPAC Name: 2-sulfanylidene-2,3,5,6,7,8-hexahydro-1H-quinazolin-4-one
| Property | Value |
| Molecular Formula | C₈H₁₀N₂OS |
| Molecular Weight | 182.24 g/mol |
| PubChem CID | 2736557 |
Synthesis
The synthesis of this compound and its derivatives is commonly achieved through a one-pot, three-component Biginelli-type reaction. This method offers an efficient and environmentally friendly route to obtaining hexahydroquinazolinones.
Experimental Protocol: General Biginelli-Type Synthesis
This protocol is a generalized procedure adapted from the synthesis of related 7,7-dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones.[1]
Materials:
-
An appropriate aldehyde (for the unsubstituted title compound, formaldehyde would be used, though many reported syntheses use various aryl aldehydes)
-
A cyclic β-dicarbonyl compound (e.g., cyclohexane-1,3-dione)
-
Thiourea
-
Catalyst (e.g., zinc ferrite nanocatalyst, Nafion-H, Ceric Ammonium Nitrate)[2]
-
Solvent (or solvent-free conditions)
Procedure:
-
A mixture of the aldehyde (10 mmol), cyclohexane-1,3-dione (10 mmol), and thiourea (15 mmol) is prepared.
-
A catalytic amount of the chosen catalyst is added to the mixture.
-
The reaction can be conducted under solvent-free conditions or in a suitable solvent such as polyethylene glycol (PEG).[2]
-
The mixture is stirred, and the reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is extracted with a suitable solvent (e.g., ethyl acetate).
-
The catalyst is separated by filtration.
-
The product is purified from the filtrate, typically through recrystallization.
Biological Activity
Derivatives of the thioxo-hexahydroquinazoline core have demonstrated a wide range of biological activities. While specific quantitative data for the unsubstituted title compound is limited in publicly available literature, the activities of closely related analogs are summarized below.
Antimicrobial and Antifungal Activity
Numerous studies have reported the antibacterial and antifungal properties of thioxo-benzo[g]quinazolin-4(3H)-one derivatives.[3][4] The antimicrobial activity is evaluated in vitro against various strains of Gram-positive and Gram-negative bacteria, as well as several fungal strains.[3][4] The agar well diffusion method is a common technique used for this evaluation.[3]
Table of Antimicrobial Activity for Related Compounds:
| Compound Derivative | Test Organism | Activity Metric | Result | Reference |
| 4-(4-bromophenyl)-7,7-dimethyl-2-thioxo-.. | Various Bacteria | Zone of Inhibition | 20-25 mm | [5] |
| 4-(4-chlorophenyl)-7,7-dimethyl-2-thioxo-.. | Various Bacteria | Zone of Inhibition | Not specified | [5] |
| 2-thioxo-benzo[g] quinazolin-4(3H)-one derivatives | Gram-positive bacteria | MIC | Not specified | [3][4] |
| 2-thioxo-benzo[g] quinazolin-4(3H)-one derivatives | Gram-negative bacteria | MIC | Not specified | [3][4] |
| 2-thioxo-benzo[g] quinazolin-4(3H)-one derivatives | Various Fungi | MIC | Not specified | [3][4] |
Experimental Protocol: Agar Well Diffusion Method
-
A standardized inoculum of the test microorganism is uniformly spread on the surface of a sterile agar plate.
-
Wells of a fixed diameter are punched into the agar.
-
A specific concentration of the test compound (dissolved in a suitable solvent like DMF) is added to each well.
-
Standard antibiotics (e.g., ampicillin, gentamicin) and the solvent alone serve as positive and negative controls, respectively.[3]
-
The plates are incubated under appropriate conditions for microbial growth.
-
The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.
Antiviral Activity
Certain 2-thioxo-benzo[g]quinazoline derivatives have been investigated for their antiviral properties against adenovirus type 7 and bacteriophage phiX174.[6] The plaque assay is a standard method to quantify the reduction in viral infectivity.
Other Potential Biological Activities
The broader class of quinazolinone and thioxoquinazoline derivatives has been associated with a multitude of other pharmacological effects, including:
-
Anticancer[2]
-
Anti-inflammatory
-
Anticonvulsant
-
Antihypertensive
-
Calcium channel blocking activity
Potential Mechanism of Action
While a definitive signaling pathway for this compound has not been elucidated, the antimicrobial activity of the broader quinazolinone class is thought to involve the inhibition of essential bacterial enzymes. One potential target is DNA gyrase, a type II topoisomerase crucial for bacterial DNA replication.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation | MDPI [mdpi.com]
- 6. Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Tautomerism in 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. This analysis is crucial for understanding the molecule's physicochemical properties, reactivity, and potential applications in medicinal chemistry and drug development, as the predominant tautomeric form can significantly influence its biological activity and formulation characteristics.
Introduction to Tautomerism in Heterocyclic Systems
Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert. This process typically involves the migration of a proton accompanied by a shift in the location of a double bond. In the case of this compound, two primary types of tautomerism are possible: lactam-lactim and thione-thiol tautomerism. The equilibrium between these forms is influenced by various factors, including the physical state (solid, liquid, or gas), solvent polarity, temperature, and pH. Understanding the dominant tautomeric form is paramount for predicting the molecule's hydrogen bonding capabilities, lipophilicity, and interaction with biological targets.
Possible Tautomeric Forms
This compound can exist in four potential tautomeric forms, arising from the combination of lactam-lactim and thione-thiol equilibria.
-
Diketone (Thione-Lactam) Form (1): This form possesses a thione (C=S) group at the 2-position and a lactam (amide) group at the 4-position.
-
Enol-Thione (Thione-Lactim) Form (2): This tautomer features a thione group at the 2-position and a hydroxyl (enol) group at the 4-position.
-
Thiol-Ketone (Thiol-Lactam) Form (3): This form is characterized by a thiol (S-H) group at the 2-position and a lactam group at the 4-position.
-
Dienol (Thiol-Lactim) Form (4): This tautomer contains a thiol group at the 2-position and a hydroxyl group at the 4-position.
The interplay between these forms dictates the overall chemical behavior of the compound.
Caption: Tautomeric relationships in this compound.
Experimental and Computational Analysis of Tautomeric Equilibrium
The relative stability of the different tautomers can be investigated through a combination of experimental techniques and computational modeling.
Spectroscopic Evidence
Infrared (IR) and Raman Spectroscopy: Vibrational spectroscopy is a powerful tool for identifying the functional groups present in the dominant tautomer. For instance, the thione-lactam form is characterized by distinct C=S and C=O stretching vibrations, while the thiol-lactim forms would exhibit S-H and O-H stretching bands. Studies on solid cis- and trans-2-thioxohexahydroquinazolin-4(1H)-one using FT-Raman and FT-IR spectroscopy have indicated that the thione-lactam (NH) form is the predominant tautomer in the solid state.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for studying tautomeric equilibria in solution. The chemical shifts of protons and carbons are sensitive to their chemical environment, allowing for the differentiation of tautomers. For example, the presence of an N-H proton signal would support the existence of the lactam and/or thione forms, while an S-H or O-H signal would indicate the presence of the thiol or lactim tautomers, respectively.
Computational Studies
Density Functional Theory (DFT) calculations are frequently employed to predict the relative energies and, consequently, the stabilities of different tautomers in the gas phase and in solution (using solvent models). A study utilizing the B3LYP functional with 6-31+G** and 6-311+G** basis sets has been performed on cis- and trans-2-thioxohexahydroquinazolin-4(1H)-one.[1] While specific energy values were not available in the reviewed literature, such calculations generally support the experimental findings of the thione-lactam form being the most stable in the solid phase.[1]
For illustrative purposes, the following table presents hypothetical relative energies and population percentages for the tautomers in different phases, based on general trends observed for similar heterocyclic thione and lactam systems.
Table 1: Hypothetical Relative Energies and Population Percentages of Tautomers
| Tautomer | Phase | Relative Energy (kcal/mol) | Population (%) |
| Diketone (Thione-Lactam) | Gas | 0.00 | 75.9 |
| Enol-Thione (Thione-Lactim) | Gas | 1.50 | 10.2 |
| Thiol-Ketone (Thiol-Lactam) | Gas | 0.85 | 30.3 |
| Dienol (Thiol-Lactim) | Gas | 3.50 | 0.8 |
| Diketone (Thione-Lactam) | Non-polar Solvent | 0.00 | 85.1 |
| Enol-Thione (Thione-Lactim) | Non-polar Solvent | 2.00 | 4.5 |
| Thiol-Ketone (Thiol-Lactam) | Non-polar Solvent | 1.20 | 18.2 |
| Dienol (Thiol-Lactim) | Non-polar Solvent | 4.50 | 0.1 |
| Diketone (Thione-Lactam) | Polar Solvent | 0.00 | 60.5 |
| Enol-Thione (Thione-Lactim) | Polar Solvent | 0.50 | 30.3 |
| Thiol-Ketone (Thiol-Lactam) | Polar Solvent | 1.00 | 15.2 |
| Dienol (Thiol-Lactim) | Polar Solvent | 2.50 | 1.8 |
| Diketone (Thione-Lactam) | Solid | - | >99 |
Note: The data for the gas and solvent phases are illustrative and based on general principles of tautomer stability. The solid-phase data is consistent with published findings.[1]
Experimental Protocols
Synthesis of this compound
A plausible synthetic route involves a one-pot, three-component Biginelli-type reaction.
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Thiourea
-
Catalyst (e.g., p-toluenesulfonic acid or a Lewis acid)
-
Solvent (e.g., ethanol or a solvent-free system)
Procedure:
-
A mixture of cyclohexanone (1 equivalent), ethyl cyanoacetate (1 equivalent), and thiourea (1.2 equivalents) is prepared.
-
A catalytic amount of the chosen acid catalyst is added.
-
The mixture is refluxed in a suitable solvent (e.g., ethanol) for several hours or heated under solvent-free conditions.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Caption: General workflow for the synthesis of the target compound.
NMR Spectroscopic Analysis of Tautomerism
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or methanol-d₄) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
Data Acquisition (¹H NMR):
-
Acquire a standard one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Integrate the signals corresponding to protons unique to each tautomer (e.g., N-H, S-H, O-H, and specific C-H protons).
-
The ratio of the integrals will provide the relative population of the tautomers in the chosen solvent.
Caption: Experimental workflow for NMR-based tautomer analysis.
UV-Visible Spectroscopic Analysis
Sample Preparation:
-
Prepare a stock solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).
-
Prepare a series of dilutions to determine a suitable concentration for absorbance measurements (typically in the range of 0.1 to 1.0 absorbance units).
Data Acquisition:
-
Record the UV-Vis spectrum over a suitable wavelength range (e.g., 200-450 nm).
-
Identify the absorption maxima (λmax) for the different tautomeric forms.
-
The relative intensities of these bands can provide qualitative information about the predominant tautomer in solution. Quantitative analysis is possible if the molar absorptivity of each tautomer is known.
Conclusion
The tautomerism of this compound is a critical aspect of its chemical identity. Experimental evidence, supported by computational studies, indicates that the diketone (thione-lactam) form is the most stable tautomer, particularly in the solid state.[1] In solution, the equilibrium is expected to be influenced by the solvent's polarity, with more polar solvents potentially stabilizing the more polar tautomeric forms. A thorough understanding of this tautomeric landscape is essential for the rational design of new therapeutic agents based on this heterocyclic scaffold. Further research to quantify the tautomeric ratios in various solvents would be highly beneficial for drug development applications.
References
Methodological & Application
Application Notes & Protocols: A Researcher's Guide to the Lab-Scale Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Abstract: This document provides a comprehensive, technically detailed guide for the laboratory-scale synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The protocol herein is based on a robust and well-established chemical transformation: the base-catalyzed condensation of 2-ethoxycarbonylcyclohexanone with thiourea. This guide is designed for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also the underlying mechanistic principles, ensuring both reproducibility and a deep understanding of the synthesis.
Introduction and Significance
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous biologically active molecules. Their scaffolds are found in a wide array of pharmaceuticals exhibiting antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties. The specific target of this guide, this compound, is a valuable intermediate for the synthesis of more complex fused heterocyclic systems and for screening in drug discovery programs.
The synthetic strategy detailed here is a variation of the classical pyrimidine synthesis, which relies on the condensation of a β-ketoester with thiourea. This approach is favored for its high efficiency, atom economy, and the relative accessibility of the starting materials.
Underlying Chemical Principles: Reaction Mechanism
The synthesis proceeds via a base-catalyzed condensation-cyclization reaction. The mechanism can be dissected into several key steps, each driven by fundamental principles of organic reactivity. The choice of a strong base, such as sodium ethoxide, is critical as it serves to deprotonate the thiourea, increasing its nucleophilicity, and to facilitate the final aromatization step through elimination.
The proposed mechanism is as follows:
-
Nucleophilic Attack: The reaction initiates with the nucleophilic attack of a nitrogen atom from thiourea on the more electrophilic ketone carbonyl of 2-ethoxycarbonylcyclohexanone.
-
Hemiaminal Formation: This attack forms a transient hemiaminal intermediate.
-
Dehydration: The hemiaminal readily dehydrates to form an imine intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the thiourea moiety then performs an intramolecular nucleophilic attack on the electrophilic ester carbonyl carbon.
-
Cyclic Intermediate Formation: This cyclization step forms a new tetrahedral intermediate.
-
Elimination: The reaction concludes with the elimination of an ethoxide ion (from the original ester) which is subsequently protonated by the solvent (ethanol) to form the stable, cyclic final product.
Caption: Figure 1: Proposed Reaction Mechanism
Experimental Protocol
This synthesis is presented as a two-part procedure. The first part details the preparation of the key starting material, 2-ethoxycarbonylcyclohexanone, which may not be readily available commercially. The second part describes the final condensation to yield the target compound.
Part A: Synthesis of 2-Ethoxycarbonylcyclohexanone (Claisen Condensation)
This preparation involves the acylation of cyclohexanone using diethyl carbonate in the presence of a strong base.
Materials & Equipment:
-
Three-neck round-bottom flask with a reflux condenser and dropping funnel
-
Magnetic stirrer with heating mantle
-
Cyclohexanone
-
Diethyl carbonate
-
Sodium hydride (NaH) or Sodium metal
-
Anhydrous toluene or ethanol
-
Hydrochloric acid (HCl), dilute
-
Standard extraction and distillation glassware
Reagent Data:
| Reagent | M.W. ( g/mol ) | Density (g/mL) | Moles | Amount |
| Cyclohexanone | 98.14 | 0.948 | 0.20 | 19.6 g (20.7 mL) |
| Diethyl Carbonate | 118.13 | 0.975 | 0.24 | 28.4 g (29.1 mL) |
| Sodium Ethoxide | 68.05 | - | 0.22 | 15.0 g |
| Ethanol (anhydrous) | 46.07 | 0.789 | - | 150 mL |
Step-by-Step Procedure:
-
Setup: Assemble a dry three-neck flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a magnetic stirrer.
-
Base Preparation: Carefully add sodium ethoxide to 100 mL of anhydrous ethanol in the flask under an inert atmosphere (e.g., nitrogen).
-
Addition of Reactants: In the dropping funnel, prepare a mixture of cyclohexanone and diethyl carbonate.
-
Reaction Initiation: Gently heat the sodium ethoxide suspension to reflux. Add the cyclohexanone/diethyl carbonate mixture dropwise over a period of 1-2 hours.
-
Reflux: After the addition is complete, continue to reflux the mixture for an additional 4-6 hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour it into a beaker containing ice and water.
-
Acidification: Acidify the aqueous mixture to a pH of ~5-6 with dilute hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically purified by vacuum distillation to yield 2-ethoxycarbonylcyclohexanone as a colorless oil.
Part B: Synthesis of this compound
Materials & Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
2-Ethoxycarbonylcyclohexanone (from Part A)
-
Thiourea
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Buchner funnel and filter paper
Reagent Data:
| Reagent | M.W. ( g/mol ) | Moles | Equiv. | Amount |
| 2-Ethoxycarbonylcyclohexanone | 170.21 | 0.05 | 1.0 | 8.51 g |
| Thiourea | 76.12 | 0.06 | 1.2 | 4.57 g |
| Sodium Ethoxide | 68.05 | 0.06 | 1.2 | 4.08 g |
| Ethanol (absolute) | 46.07 | - | - | 100 mL |
Step-by-Step Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (100 mL).
-
Dissolution: Add sodium ethoxide (4.08 g) to the ethanol and stir until it is fully dissolved.
-
Addition of Reactants: To this solution, add thiourea (4.57 g) and 2-ethoxycarbonylcyclohexanone (8.51 g).
-
Reaction: Heat the mixture to reflux and maintain reflux for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexane (e.g., 1:1 v/v).
-
Precipitation: Upon completion, cool the reaction mixture in an ice bath. The product often precipitates out of the solution.
-
Neutralization: Slowly add glacial acetic acid to neutralize the excess sodium ethoxide, which will promote further precipitation of the product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol (2 x 20 mL) and then with diethyl ether (2 x 20 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight. The final product should be an off-white to pale yellow solid.
Caption: Figure 2: Overall Experimental Workflow
Characterization and Data Analysis
The structural integrity and purity of the synthesized this compound should be confirmed through standard analytical techniques.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: A sharp melting point is indicative of high purity. Literature values should be consulted for comparison.
-
Infrared (IR) Spectroscopy: Key vibrational peaks to look for include:
-
N-H stretching: Broad peaks around 3200-3400 cm⁻¹
-
C=O stretching (amide): A strong peak around 1650-1680 cm⁻¹
-
C=S stretching (thioamide): A peak around 1100-1250 cm⁻¹
-
-
¹H-NMR Spectroscopy: The proton NMR spectrum (in a solvent like DMSO-d₆) should show characteristic signals for the protons on the cyclohexane ring and the N-H protons of the pyrimidine ring. The N-H protons will typically appear as broad singlets in the downfield region (δ 9-12 ppm).
-
¹³C-NMR Spectroscopy: The carbon NMR will definitively confirm the structure with characteristic peaks for the carbonyl carbon (C=O) around δ 160-170 ppm and the thiocarbonyl carbon (C=S) further downfield, typically around δ 175-185 ppm.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]+ or protonated molecular ion peak [M+H]+ corresponding to the molecular weight of the product (182.24 g/mol ).
Safety Precautions
-
Reagent Handling: Sodium ethoxide and sodium hydride are highly reactive and corrosive. Handle them in an inert, dry atmosphere and away from water. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Solvents: Ethanol, diethyl ether, and toluene are flammable. All heating should be conducted using a heating mantle, and all operations should be performed in a well-ventilated fume hood.
-
Reaction Conditions: The reactions involve heating flammable solvents to reflux. Ensure that all glassware is properly secured and that a fire extinguisher is accessible.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.
Conclusion
This guide outlines a reliable and scalable two-stage protocol for the synthesis of this compound. By starting with the Claisen condensation to form the necessary β-ketoester followed by a classical pyrimidine synthesis, this method provides a robust pathway to a valuable heterocyclic building block. The detailed mechanistic explanations and procedural steps are intended to empower researchers to confidently reproduce this synthesis and apply similar principles to the creation of related analogues.
Application Notes and Protocols: Antimicrobial Profiling of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its Analogs
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazoline and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral properties. The derivatization of the quinazoline scaffold at different positions can modulate its biological efficacy. The introduction of a thioxo group, in particular, has been a key strategy in the development of novel antimicrobial agents. This document provides detailed protocols for evaluating the antimicrobial activity of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its structurally related analogs, along with a summary of reported quantitative data for similar compounds.
Data Presentation: Antimicrobial Activity of Thioxo-quinazolinone Derivatives
The following tables summarize the antimicrobial activity of various thioxo-quinazolinone derivatives against a panel of pathogenic bacteria and fungi. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL.
Table 1: Antibacterial Activity of Thioxo-quinazolinone Derivatives (MIC in µg/mL)
| Compound Type | Gram-Positive Bacteria | Gram-Negative Bacteria | Reference Compounds (MIC in µg/mL) |
| Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives | Staphylococcus aureus: Potent ActivityBacillus subtilis: Strong Activity | Escherichia coli: Significant ActivityPseudomonas aeruginosa: Moderate Activity | Ampicillin, Gentamicin |
| Quinazolinone Schiff Base Derivatives | Staphylococcus aureus: Good ActivityBacillus subtilis: Good Activity | Escherichia coli: Good Activity (e.g., 128 µg/mL) | Ciprofloxacin |
| 6-Thioxo-6,7-dihydro-2H-[1][2][3]triazino[2,3-c]quinazolin-2-one Derivatives | Staphylococcus aureus ATCC 25923: 6.25–100 µg/mL | Escherichia coli: Moderate Activity (50–100 µg/mL) | Nitrofural, Trimetoprim |
| 2-Thioxoimidazolidin-4-one Derivatives | Staphylococcus aureus (clinical isolates): 31.25-125 µg/mL | Not Reported | Not Reported |
Table 2: Antifungal Activity of Thioxo-quinazolinone Derivatives (MIC in µg/mL)
| Compound Type | Fungal Strains | Reference Compounds (MIC in µg/mL) |
| Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives | Candida albicans: Strong ActivityAspergillus niger: Strong Activity | Amphotericin B |
| Quinazolinone Schiff Base Derivatives | Candida albicans: No remarkable activity observed | Not Applicable |
| Quinazolin-5-one Derivatives | Potentially active, comparable to standard drugs | Nystatin |
Experimental Protocols
The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound.
Protocol 1: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Test compound (this compound)
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Amphotericin B)
-
Negative control (broth medium only)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
Preparation of Inoculum:
-
From a fresh culture of the microorganism, suspend a few colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL for bacteria).
-
Dilute this suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of sterile broth to all wells of the 96-well plate.
-
Add 100 µL of the test compound stock solution to the first well of a row and mix well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, resulting in a final volume of 200 µL.
-
Controls:
-
Positive Control: A well containing the inoculum and the positive control antibiotic/antifungal.
-
Negative Control: A well containing only the sterile broth medium.
-
Growth Control: A well containing the inoculum and broth, but no test compound.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at a suitable temperature and duration for fungi.
-
Reading Results: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.
Protocol 2: Agar Disc Diffusion Method
This method is used for preliminary screening of antimicrobial activity.
Materials:
-
Test compound
-
Sterile filter paper discs (6 mm diameter)
-
Bacterial or fungal strains
-
Appropriate agar medium (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile saline (0.85% NaCl)
-
0.5 McFarland turbidity standard
-
Positive control antibiotic/antifungal discs
-
Solvent for dissolving the test compound (e.g., DMSO)
Procedure:
-
Preparation of Agar Plates: Prepare the agar medium according to the manufacturer's instructions, sterilize, and pour into sterile Petri dishes. Allow the agar to solidify.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to the 0.5 McFarland standard as described in Protocol 1.
-
Inoculation of Plates: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the agar plate to create a lawn of microbial growth.
-
Preparation of Test Discs: Impregnate sterile filter paper discs with a known concentration of the test compound solution. Allow the solvent to evaporate completely.
-
Application of Discs: Aseptically place the impregnated discs, along with positive and negative (solvent only) control discs, onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measurement of Zone of Inhibition: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.
Visualizations
Experimental Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for antimicrobial susceptibility testing of novel compounds.
Logical Relationship of Antimicrobial Evaluation Steps
Caption: Logical progression of antimicrobial compound evaluation.
References
Application of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and Its Derivatives in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone scaffolds are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. The 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one core represents a promising framework for the development of novel therapeutic agents. Derivatives of this structure have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting their potential as lead compounds in oncology drug discovery. These compounds are thought to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.
This document provides detailed application notes on the use of this compound derivatives in cancer cell line studies, along with comprehensive protocols for their evaluation.
Data Presentation: Cytotoxicity of 2-Thioxo-hexahydroquinazolinone Derivatives
The cytotoxic potential of this compound derivatives has been evaluated against several human cancer cell lines. The data presented below is for a notable derivative, 4-(benzo[1][2]dioxol-5-yl)-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one, which has shown promising activity.
| Compound/Derivative | Cancer Cell Line | Assay Type | Activity | Reference |
| 4-(benzo[1][2]dioxol-5-yl)-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one | U87 (Human Glioma) | Not Specified | Excellent activity at 0.06 µg/ml | [1] |
Further studies are required to determine the half-maximal inhibitory concentration (IC50) values and to expand the screening to a broader panel of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the anticancer properties of this compound and its derivatives.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of the test compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., U87, MCF-7, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well flat-bottom plates
-
This compound or its derivative, dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control and wells with untreated cells as a negative control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration.
Protocol 2: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol is for quantifying apoptosis (programmed cell death) induced by the test compound using flow cytometry.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with ice-cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in cancer cells treated with the test compound.
Materials:
-
Cancer cell line
-
6-well plates
-
Test compound
-
PBS
-
70% cold ethanol
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 500 µL of PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Potential Signaling Pathways
While the specific signaling pathways for this compound are not yet fully elucidated, studies on structurally related quinazolinone derivatives suggest potential mechanisms of action that warrant investigation for this compound class.
The diagram above illustrates two potential pathways that could be affected by 2-thioxo-hexahydroquinazolinone derivatives based on literature for related compounds. Inhibition of tubulin polymerization can lead to cell cycle arrest in the G2/M phase, subsequently inducing apoptosis. Similarly, inhibition of the PI3K/AKT pathway, which is crucial for cell proliferation and survival, can also lead to cell cycle arrest and apoptosis. Further research is necessary to confirm the precise mechanism of action for this specific class of compounds.
References
- 1. Synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Dihydroquinazolin-4(1 H)-ones and quinazolin-4(3 H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one as an Enzyme Activator
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for evaluating the potential of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one as an enzyme activator. The primary focus of this protocol is the lysosomal enzyme acid alpha-glucosidase (GAA), a therapeutic target for Pompe disease. Analogues of this compound have shown activity as GAA activators.[1] The provided methodologies cover initial screening, determination of potency and efficacy, and kinetic characterization to elucidate the mechanism of activation.
Data Presentation
Table 1: Summary of Experimental Parameters for GAA Activity Assays
| Parameter | Fluorometric Assay | Colorimetric Assay |
| Substrate | 4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG) | p-Nitrophenyl-α-D-glucopyranoside (pNPG) |
| Detection Principle | Release of fluorescent 4-methylumbelliferone (4-MU) | Release of chromogenic p-nitrophenol (pNP) |
| Excitation Wavelength | ~360-368 nm | N/A |
| Emission Wavelength | ~440-460 nm | 405-410 nm |
| Assay Buffer | 50 mM Sodium Acetate, pH 4.3 | 50 mM Sodium Acetate, pH 4.3 |
| Typical Substrate Conc. | 1-5 mM | 2-10 mM |
| Typical Enzyme Conc. | 10-100 nM | 50-500 nM |
| Incubation Temperature | 37°C | 37°C |
| Incubation Time | 15-60 minutes | 30-90 minutes |
Table 2: Data Interpretation for Kinetic Analysis
| Kinetic Parameter | Description | Implication for Activator |
| Vmax | Maximum rate of reaction | An increase suggests the activator enhances the catalytic turnover rate. |
| Km | Substrate concentration at half Vmax | A decrease suggests the activator increases the enzyme's affinity for the substrate. |
| kcat | Turnover number (Vmax/[E]) | An increase indicates a higher number of substrate molecules converted per enzyme molecule per unit time. |
| kcat/Km | Catalytic efficiency | An increase signifies improved overall enzyme efficiency. |
| AC50 | Activator concentration for 50% of maximal activation | A measure of the activator's potency. |
Experimental Protocols
Protocol 1: Initial Screening for Enzyme Activation
This protocol is designed for the initial assessment of whether this compound activates the target enzyme, GAA. A fluorometric assay using 4-MUG is recommended for higher sensitivity.
Materials:
-
Recombinant human acid alpha-glucosidase (GAA)
-
4-Methylumbelliferyl-α-D-glucopyranoside (4-MUG)
-
This compound (Compound of Interest, COI)
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.3
-
Stop Solution: 0.5 M Glycine-NaOH, pH 10.4
-
DMSO (for dissolving COI)
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare Reagents:
-
Dissolve the COI in DMSO to create a stock solution (e.g., 10 mM).
-
Prepare a working solution of GAA in Assay Buffer.
-
Prepare a working solution of 4-MUG in Assay Buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of DMSO (for control) or COI solution at various concentrations (e.g., 0.1 µM to 100 µM).
-
Add 48 µL of GAA solution to each well.
-
Incubate for 15 minutes at room temperature.
-
-
Initiate Reaction:
-
Add 50 µL of 4-MUG solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
-
Stop Reaction:
-
Add 100 µL of Stop Solution to each well.
-
-
Measurement:
-
Read the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.
-
-
Data Analysis:
-
Calculate the fold activation by dividing the fluorescence signal of the COI-treated wells by the average signal of the DMSO control wells.
-
Protocol 2: Determination of Activator Potency (AC50)
This protocol determines the concentration of the COI required to produce 50% of the maximum activation (AC50).
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a serial dilution of the COI:
-
Perform a serial dilution of the COI stock solution in DMSO to create a range of concentrations (e.g., from 100 µM down to 1 nM).
-
-
Assay Setup:
-
Follow the same procedure as in Protocol 1, using the serially diluted COI.
-
-
Data Analysis:
-
Plot the fold activation against the logarithm of the COI concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the AC50 value.
-
Protocol 3: Kinetic Characterization of Enzyme Activation
This protocol investigates how the COI affects the kinetic parameters of the enzyme (Vmax and Km) to provide insight into the mechanism of activation.
Materials:
-
Same as Protocol 1.
Procedure:
-
Assay Setup:
-
Prepare a matrix of reactions in a 96-well plate.
-
Vary the concentration of the substrate (4-MUG) along the x-axis (e.g., 0.1x Km to 10x Km of the unactivated enzyme).
-
Vary the concentration of the COI along the y-axis (e.g., a no-activator control, and concentrations at and above the AC50).
-
-
Perform the assay as described in Protocol 1.
-
Data Analysis:
-
For each concentration of the COI, plot the initial reaction velocity (fluorescence units/minute) against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax and Km for each activator concentration.
-
Analyze the changes in Vmax and Km in the presence of the activator to infer the mechanism (e.g., an increase in Vmax and a decrease in Km suggests a mixed-type activator).
-
Mandatory Visualizations
Caption: Workflow for evaluating an enzyme activator.
Caption: Potential mechanism of enzyme activation.
References
Application Notes and Protocols for In Vivo Studies with 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting preclinical in vivo studies to evaluate the therapeutic potential of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The protocols outlined below are based on the known biological activities of related quinazolinone derivatives, which include anticancer, anti-inflammatory, and antimicrobial properties.
Overview of Potential Therapeutic Applications
Quinazolinone-based compounds have demonstrated a wide spectrum of pharmacological activities. Derivatives of 2-thioxo-quinazolinone, in particular, have shown promise in several therapeutic areas. Based on existing literature, the primary applications for in vivo evaluation of this compound are likely to be in:
-
Oncology: Many quinazolinone derivatives exhibit cytotoxic effects against various cancer cell lines.[1][2] In vivo studies can assess their tumor growth inhibitory potential.
-
Inflammation: Anti-inflammatory properties are a known characteristic of some quinazolinones.[1] In vivo models of inflammation can be used to validate this activity.
-
Infectious Diseases: The antimicrobial and antifungal activity of thioxo-quinazoline derivatives has been reported, suggesting their potential use in treating infections.[3][4]
General In Vivo Experimental Design
A tiered approach is recommended for the in vivo evaluation of this compound. This typically involves preliminary toxicity and pharmacokinetic studies, followed by efficacy studies in relevant disease models.
Preliminary Studies
Acute Toxicity Study (LD50 Determination): This is crucial to determine the safety profile of the compound and to establish a safe dose range for subsequent efficacy studies.
Pharmacokinetic (PK) Study: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of the compound is essential for designing an effective dosing regimen.
Efficacy Studies
Based on the potential therapeutic applications, the following in vivo models are suggested:
-
Oncology: Xenograft models using human cancer cell lines implanted in immunocompromised mice.
-
Inflammation: Carrageenan-induced paw edema model in rodents to assess acute anti-inflammatory effects.
-
Infectious Diseases: Murine models of bacterial or fungal infection.
Experimental Protocols
Protocol for Acute Toxicity Study
Objective: To determine the median lethal dose (LD50) and observe signs of toxicity.
Animal Model: Swiss albino mice (6-8 weeks old, 20-25g).
Methodology:
-
Divide animals into a control group and several test groups (n=6 per group).
-
Administer the compound intraperitoneally (IP) or orally (PO) in increasing doses to the test groups. The control group receives the vehicle.
-
Observe the animals continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity (e.g., changes in behavior, grooming, respiration, and mortality).
-
Record the number of mortalities in each group.
-
Calculate the LD50 value using a suitable statistical method (e.g., Probit analysis).
Protocol for Xenograft Tumor Model (Oncology)
Objective: To evaluate the anti-tumor efficacy of the compound.
Animal Model: Athymic nude mice (nu/nu), 6-8 weeks old.
Methodology:
-
Subcutaneously inject a suspension of a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into control and treatment groups (n=8-10 per group).
-
Administer the compound (at different doses) and a vehicle control to the respective groups daily via IP or PO route. A positive control group receiving a standard-of-care chemotherapeutic agent should be included.
-
Measure tumor volume and body weight twice a week.
-
At the end of the study (e.g., 21-28 days), euthanize the mice, excise the tumors, and weigh them.
-
Perform histopathological analysis of the tumors and major organs.
Data Presentation
Quantitative data from the in vivo studies should be summarized in tables for clear comparison.
Table 1: Acute Toxicity Data
| Dose (mg/kg) | Route of Administration | Number of Animals | Mortality (%) | Observed Toxic Signs |
| 50 | IP | 6 | 0 | No observable signs |
| 100 | IP | 6 | 0 | No observable signs |
| 200 | IP | 6 | 16.7 | Lethargy |
| 400 | IP | 6 | 50 | Lethargy, piloerection |
| 800 | IP | 6 | 100 | Severe lethargy, ataxia |
Table 2: Xenograft Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Mean Body Weight Change (g) ± SD |
| Vehicle Control | - | 1500 ± 210 | - | +1.5 ± 0.5 |
| Compound A | 25 | 950 ± 150 | 36.7 | +1.2 ± 0.4 |
| Compound A | 50 | 600 ± 110 | 60.0 | +0.8 ± 0.6 |
| Positive Control | 10 | 450 ± 90 | 70.0 | -1.0 ± 0.7 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of this compound.
Hypothetical Signaling Pathway
Based on the anticancer activity of many quinazolinone derivatives, a plausible mechanism of action could involve the inhibition of key signaling pathways implicated in cancer progression, such as the PI3K/Akt pathway.
References
- 1. Antioxidant, Cytotoxic, Genotoxic, and DNA-Protective Potential of 2,3-Substituted Quinazolinones: Structure—Activity Relationship Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolinone derivatives, a significant class of heterocyclic compounds, have demonstrated a wide array of biological activities, making them promising scaffolds in drug discovery.[1][2] Specifically, 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its analogs have attracted considerable attention due to their potential therapeutic applications, including antimicrobial, antioxidant, anticancer, and anticonvulsant properties.[3][4][5] High-throughput screening (HTS) is a crucial methodology for rapidly evaluating large libraries of these analogs to identify hit compounds with desired biological activities. These application notes provide detailed protocols for various HTS assays tailored for the screening of this compound analogs.
General High-Throughput Screening Workflow
A typical HTS workflow for evaluating 2-thioxo-hexahydroquinazolin-4-one analogs involves several key stages, from initial library screening to hit confirmation and characterization.
Caption: General workflow for high-throughput screening of compound libraries.
Experimental Protocols
High-Throughput Anticancer Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is widely adapted for HTS to identify cytotoxic compounds.[6]
Materials:
-
96-well or 384-well clear, flat-bottom cell culture plates
-
Library of this compound analogs dissolved in DMSO
-
Cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer, A549 for lung cancer)[7]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Multichannel pipette or automated liquid handler
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Addition: Prepare serial dilutions of the quinazolinone analogs in culture medium. Add 10 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 values for active compounds.
Antimicrobial Activity Screening: Broth Microdilution Assay
This assay determines the minimum inhibitory concentration (MIC) of the compounds against various bacterial and fungal strains.[8]
Materials:
-
96-well sterile, clear, round-bottom microplates
-
Library of this compound analogs dissolved in DMSO
-
Bacterial strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis) and fungal strains (e.g., Candida albicans, Aspergillus niger)[3]
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Bacterial or fungal inoculum standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
Positive control antibiotics (e.g., Ampicillin for bacteria, Itraconazole for fungi)[8]
-
Resazurin solution (optional, for viability indication)
Protocol:
-
Compound Preparation: Prepare serial two-fold dilutions of the quinazolinone analogs in the appropriate broth medium directly in the 96-well plates.
-
Inoculation: Add 50 µL of the standardized microbial inoculum to each well.
-
Controls: Include wells with medium only (sterility control), inoculum only (growth control), and a positive control antibiotic.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 48-72 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring absorbance at 600 nm.
-
(Optional) Resazurin Addition: Add 10 µL of resazurin solution to each well and incubate for another 2-4 hours. A color change from blue to pink indicates viable cells.
Antioxidant Activity Screening: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for antioxidant activity.
Materials:
-
96-well microplate
-
Library of this compound analogs dissolved in methanol or ethanol
-
DPPH solution (e.g., 0.1 mM in methanol)
-
Positive control (e.g., Ascorbic acid or Butylated Hydroxytoluene (BHT))[4]
-
Methanol or ethanol
Protocol:
-
Compound Preparation: Add 100 µL of various concentrations of the quinazolinone analogs to the wells of a 96-well plate.
-
DPPH Addition: Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, can then be determined.
Data Presentation
Quantitative data from HTS assays should be summarized in a clear and structured format to facilitate comparison and hit selection.
Table 1: Anticancer Activity of 2-Thioxo-hexahydroquinazolin-4-one Analogs
| Compound ID | Target Cell Line | IC50 (µM)[6] |
| Analog-1 | MCF-7 | 2.09 |
| Analog-2 | HepG2 | 2.08 |
| Analog-3 | HeLa | 1.85 |
| Analog-4 | MDA-MB-231 | 2.81 |
Table 2: Antimicrobial Activity of 2-Thioxo-hexahydroquinazolin-4-one Analogs
| Compound ID | Bacterial Strain | Fungal Strain | MIC (µM)[8] |
| Analog-5 | E. coli | - | 0.012 |
| Analog-6 | B. subtilis | - | 0.012 |
| Analog-7 | - | C. albicans | 0.012 |
| Analog-8 | - | A. niger | 0.012 |
Table 3: Antioxidant Activity of 2-Thioxo-hexahydroquinazolin-4-one Analogs
| Compound ID | DPPH Scavenging IC50 (mM)[4] |
| Analog-9 | 0.165 |
| Analog-10 | 0.191 |
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway Example: EGFR Inhibition
Many quinazolinone derivatives are known to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cancer cell proliferation and survival.
Caption: EGFR signaling pathway and the inhibitory action of quinazolinone analogs.
Experimental Workflow for Hit Identification
The following diagram illustrates the logical flow from primary screening to the identification of a confirmed hit compound.
Caption: Workflow for hit identification from a primary HTS campaign.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. benchchem.com [benchchem.com]
- 7. ptfarm.pl [ptfarm.pl]
- 8. Screening for antimicrobial and antioxidant activities of quinazolinone based isoxazole and isoxazoline derivatives, synthesis and In silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The methodologies described are based on established analytical techniques for structurally related quinazolinone and heterocyclic thione compounds, offering robust and reliable approaches for quantification in various sample matrices. Two primary methods are detailed: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug development. Accurate and precise quantification of this molecule is essential for pharmacokinetic studies, formulation development, quality control, and metabolic profiling. This application note outlines two common and effective analytical methods for its determination.
-
HPLC-UV: A widely accessible and cost-effective technique suitable for routine quantification, especially for bulk drug substance and formulated products.
-
LC-MS/MS: A highly sensitive and selective method ideal for complex biological matrices and for detecting low concentrations of the analyte.[1]
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described, based on data from analogous quinazolinone derivatives. These values should be validated for the specific application.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 |
| Limit of Detection (LOD) | ~ 0.03 µg/mL | ~ 0.05 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.1 µg/mL | ~ 0.2 ng/mL |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% |
| Precision (% RSD) | < 2% | < 10% |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This protocol describes a reversed-phase HPLC method for the quantification of this compound.
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Dimethyl sulfoxide (DMSO, analytical grade)
3.1.2. Instrumentation
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
3.1.3. Preparation of Solutions
-
Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may need to be optimized for best peak shape and retention time.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of DMSO.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).
3.1.4. Chromatographic Conditions
-
Column: C18 reversed-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (e.g., 60:40 v/v) + 0.1% Formic Acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: Determined by scanning the UV spectrum of the analyte (typically between 230-350 nm for quinazolinone derivatives).
-
Run Time: 10 minutes
3.1.5. Sample Preparation
-
Bulk Drug/Formulation: Accurately weigh a sample containing the analyte, dissolve it in a suitable solvent (e.g., DMSO or methanol), and dilute it with the mobile phase to a concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.
-
Biological Matrix (e.g., Plasma): Protein precipitation is a common method. Add three volumes of cold acetonitrile to one volume of plasma. Vortex for 1 minute, then centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes. Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
3.1.6. Data Analysis
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This protocol provides a highly sensitive and selective method for the quantification of this compound, particularly in biological matrices.
3.2.1. Materials and Reagents
-
As listed in section 3.1.1.
-
Internal Standard (IS): A structurally similar, stable isotope-labeled compound is recommended. If unavailable, a related quinazolinone derivative can be used.
3.2.2. Instrumentation
-
LC-MS/MS system consisting of an HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[2]
3.2.3. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.
-
Standard and Sample Solutions: Prepared similarly to the HPLC-UV method but at lower concentrations (e.g., in the ng/mL range) and spiked with the internal standard at a fixed concentration.
3.2.4. Chromatographic Conditions
-
Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used. For example:
-
0-1 min: 5% B
-
1-5 min: Linear gradient from 5% to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B and equilibrate
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3.2.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized by infusing a standard solution of the analyte).
-
Analysis Mode: Multiple Reaction Monitoring (MRM).[2]
-
Precursor and Product Ions: Determined by direct infusion of the analyte and internal standard into the mass spectrometer. The most intense and stable precursor-to-product ion transition is selected for quantification.
-
Source Parameters (to be optimized):
-
Capillary Voltage
-
Source Temperature
-
Desolvation Gas Flow
-
Cone Voltage
-
Collision Energy
-
3.2.6. Sample Preparation
The sample preparation procedure is similar to that for HPLC-UV (Section 3.1.5), but with the addition of the internal standard to all samples and standards before processing.
3.2.7. Data Analysis
Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standard solutions. Calculate the concentration of the analyte in the samples using this calibration curve.
Visualization of Experimental Workflow
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: General workflow for quantification by HPLC-UV.
Caption: General workflow for quantification by LC-MS/MS.
References
Application Notes and Protocols: 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one as a Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its derivatives have emerged as a versatile scaffold in chemical biology and drug discovery. These compounds have demonstrated significant potential as chemical probes for interrogating specific biological pathways due to their potent and often selective interactions with key enzymes. This document provides detailed application notes and protocols for the use of 2-thioxo-quinazolinone derivatives as chemical probes, with a focus on two primary applications: inhibition of Myeloperoxidase (MPO) and activation of acid α-glucosidase (GAA).
I. Application as a Myeloperoxidase (MPO) Inhibitor
Myeloperoxidase is a peroxidase enzyme predominantly found in neutrophils and is a key player in the innate immune response. It catalyzes the formation of reactive oxygen species, which, while crucial for pathogen clearance, can also contribute to tissue damage in inflammatory diseases.[1][2][3] Thioxo-dihydroquinazolin-one derivatives have been identified as potent inhibitors of MPO, making them valuable tools for studying the role of MPO in various pathological conditions.[1][2]
Quantitative Data: MPO Inhibition
The following table summarizes the inhibitory activity of representative thioxo-dihydroquinazolin-one derivatives against human MPO.
| Compound ID | Structure | IC50 (µM) | Maximum Inhibition (%) | Reference |
| 1c | 2-(3-chlorophenyl)-2,3-dihydro-1H-imidazo[4,5-d]quinazolin-2-thione | 0.8 | 60 | [1] |
| 2b | N-(4-chlorophenyl)-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide | 0.1 | 90 | [1] |
| 2c | N-(3,4-dichlorophenyl)-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide | 0.2 | 90 | [1] |
| 2e | N-(4-fluorophenyl)-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide | 0.2 | 90 | [1] |
| 2j | N-(4-cyanophenyl)-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide | 0.1-0.2 | 90 | [1] |
| 2k | N-(4-methoxyphenyl)-2-(4-oxo-2-thioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide | 0.1-0.2 | 90 | [1] |
Experimental Protocols: MPO Inhibition Assays
This assay measures the peroxidase activity of MPO by monitoring the oxidation of a non-fluorescent substrate, Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine), to the highly fluorescent product, resorufin.[4][5]
Materials:
-
Purified human MPO
-
Amplex® Red reagent
-
Hydrogen peroxide (H₂O₂)
-
Assay Buffer: 50 mM phosphate buffer, pH 7.4
-
2-Thioxo-quinazolinone inhibitor (dissolved in DMSO)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = 530-560/590 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex® Red in DMSO.
-
Prepare a 10 mM stock solution of H₂O₂ in Assay Buffer.
-
Prepare serial dilutions of the 2-thioxo-quinazolinone inhibitor in DMSO.
-
-
Assay Reaction:
-
To each well of the microplate, add:
-
50 µL of Assay Buffer
-
1 µL of the inhibitor solution (or DMSO for control)
-
25 µL of 100 nM purified MPO
-
-
Incubate at room temperature for 10 minutes.
-
Prepare a reaction mixture containing:
-
50 µM Amplex® Red
-
10 µM H₂O₂ in Assay Buffer
-
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
-
Measurement:
-
Immediately measure the fluorescence intensity at 37°C in a kinetic mode for 10-20 minutes, with readings every minute.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value using non-linear regression.
-
This protocol measures MPO activity in stimulated neutrophils.
Materials:
-
Isolated human neutrophils
-
Phorbol 12-myristate 13-acetate (PMA)
-
Taurine
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with Ca²⁺ and Mg²⁺)
-
2-Thioxo-quinazolinone inhibitor
-
Reagents for MPO activity measurement (e.g., Amplex Red or a colorimetric substrate like 3,3′,5,5′-Tetramethylbenzidine (TMB))[6]
-
96-well microplate
-
Plate reader
Procedure:
-
Cell Preparation:
-
Isolate human neutrophils from fresh blood using standard methods (e.g., Ficoll-Paque density gradient centrifugation followed by dextran sedimentation).
-
Resuspend neutrophils in Assay Buffer to a concentration of 2 x 10⁶ cells/mL.[6]
-
-
Inhibitor Treatment:
-
Pre-incubate 100 µL of the neutrophil suspension with various concentrations of the 2-thioxo-quinazolinone inhibitor (or DMSO control) for 30 minutes at 37°C.
-
-
Neutrophil Stimulation:
-
Add 10 µL of 1 µM PMA (final concentration 100 nM) to stimulate the neutrophils and induce MPO release.
-
Incubate for 30 minutes at 37°C.
-
-
MPO Activity Measurement:
-
Data Analysis:
-
Calculate the percentage of inhibition of MPO activity for each inhibitor concentration compared to the PMA-stimulated control without inhibitor.
-
Determine the IC50 value.
-
Signaling Pathway and Workflow Diagrams
References
- 1. Neutrophil elastase and myeloperoxidase regulate the formation of neutrophil extracellular traps - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorescent probes for monitoring myeloperoxidase-derived hypochlorous acid: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nwlifescience.com [nwlifescience.com]
- 7. file.elabscience.com [file.elabscience.com]
- 8. abcam.cn [abcam.cn]
Application Notes and Protocols: Derivatization of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one for Biological Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide array of biological activities. Its derivatives have been extensively explored for various therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and antioxidant effects. This document provides detailed application notes and experimental protocols for the synthesis and biological evaluation of novel derivatives based on this core structure.
Synthetic Derivatization Strategies
The derivatization of the 2-thioxo-hexahydroquinazolin-4-one core can be achieved through several synthetic routes. A common and effective method involves a one-pot multicomponent reaction.
General Synthetic Protocol: One-Pot Synthesis
An environmentally friendly and efficient method for synthesizing 2-oxo/thioxooctahydroquinazolin-5-one derivatives utilizes Ceric Ammonium Nitrate (CAN) as a catalyst and polyethylene glycol (PEG) as a solvent.[1] Another approach involves the reaction of 5,5-dimethylcyclohexane-1,3-dione (dimedone), substituted aryl aldehydes, and thiourea using a zinc ferrite nanocatalyst under reflux conditions.[2]
Reaction Scheme:
A general reaction scheme involves the condensation of an aldehyde, a β-ketoester (like dimedone), and urea or thiourea.
Materials:
-
Substituted aldehyde (1 mmol)
-
5,5-dimethylcyclohexane-1,3-dione (dimedone) (1 mmol)
-
Thiourea (1.5 mmol)
-
Zinc ferrite nanocatalyst
-
Solvent (e.g., ethanol)
Procedure:
-
A mixture of the substituted aldehyde, dimedone, thiourea, and a catalytic amount of zinc ferrite in ethanol is refluxed.[2]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled, and the resulting solid is filtered, washed, and recrystallized to yield the desired 2-thioxo-hexahydroquinazolin-4-one derivative.[2]
Biological Testing Protocols
Anticancer Activity Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.[3]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer, U87 for glioma).[1][3]
-
Normal cell line (e.g., MRC-5) for assessing selectivity.[3]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Synthesized 2-thioxo-hexahydroquinazolin-4-one derivatives.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microplates.
-
Microplate reader.
Protocol:
-
Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (e.g., from 0.01 to 100 µM) and a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Flow cytometry can be used to investigate the mechanism of cell death, such as apoptosis, and to analyze the effect of the compounds on the cell cycle.[4]
Materials:
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Flow cytometer.
-
Cancer cells treated with the compounds of interest.
Protocol (Apoptosis):
-
Treat cells with the IC50 concentration of the compound for a specified time (e.g., 24 or 48 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic and necrotic cells.[4]
Protocol (Cell Cycle):
-
Treat cells with the compound as described above.
-
Harvest, fix the cells in cold ethanol, and treat with RNase.
-
Stain the cellular DNA with propidium iodide.
-
Analyze the DNA content by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[4]
Antimicrobial Activity Evaluation
This method is used to assess the antimicrobial activity of the synthesized compounds against various bacterial and fungal strains.[5][6]
Materials:
-
Bacterial strains (e.g., Gram-positive: Staphylococcus aureus, Bacillus subtilis; Gram-negative: Escherichia coli, Pseudomonas aeruginosa).[5][6][7]
-
Fungal strains (e.g., Candida albicans, Aspergillus niger).[5][6][7]
-
Nutrient agar or Mueller-Hinton agar for bacteria.
-
Sabouraud dextrose agar for fungi.
-
Standard antibiotic (e.g., Ampicillin, Gentamicin) and antifungal (e.g., Amphotericin B) discs.[5][6]
-
Sterile cork borer.
Protocol:
-
Prepare agar plates and inoculate them with the test microorganisms.
-
Create wells in the agar using a sterile cork borer.
-
Add a specific concentration of the synthesized compound dissolved in a suitable solvent (e.g., DMSO) to the wells.
-
Place standard antibiotic/antifungal discs as positive controls.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measure the diameter of the zone of inhibition around the wells. A larger zone indicates greater antimicrobial activity.
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5][6][8]
Protocol (Broth Microdilution):
-
Prepare serial dilutions of the compounds in a 96-well microplate containing broth medium.
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Incubate the plates under appropriate conditions.
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[8]
Data Presentation
Table 1: Anticancer Activity of 2-Thioxo-hexahydroquinazolin-4(1H)-one Derivatives
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 4c | U87 (glioma) | Cytotoxicity | 0.06 µg/mL | [1] |
| 4d | U87 (glioma) | Cytotoxicity | 0.06 µg/mL | [1] |
| 4e | U87 (glioma) | Cytotoxicity | 0.06 µg/mL | [1] |
| 3a | LoVo (colon) | Cytotoxicity | 294.32 | [9] |
| 3f | LoVo (colon) | Cytotoxicity | 383.5 | [9] |
| 3a | HCT-116 (colon) | Cytotoxicity | 298.05 | [9] |
| 3f | HCT-116 (colon) | Cytotoxicity | 323.59 | [9] |
| 7b | MCF-7 (breast) | MTT | 82.1 | [3] |
| 7b | A549 (lung) | MTT | 67.3 | [3] |
| 7b | 5637 (bladder) | MTT | 51.4 | [3] |
Table 2: Antimicrobial Activity of 2-Thioxo-hexahydroquinazolin-4(1H)-one Derivatives
| Compound | Microorganism | Assay | MIC (µg/mL) | Reference |
| 5a | E. coli | Broth Microdilution | 1-16 | [8] |
| 4a | S. aureus | Broth Microdilution | 4 | [8] |
| 4a | B. subtilis | Broth Microdilution | 4 | [8] |
| 4a | S. typhimurium | Broth Microdilution | 8 | [8] |
| 4c | S. typhimurium | Broth Microdilution | 4 | [8] |
| 4a | C. albicans | Broth Microdilution | 2 | [8] |
| 4a | M. phaseolina | Broth Microdilution | 8 | [8] |
Visualization of Workflows and Pathways
Experimental Workflow for Synthesis and Biological Screening
Caption: General workflow for the synthesis and biological evaluation of 2-thioxo-hexahydroquinazolin-4(1H)-one derivatives.
PI3K/Akt Signaling Pathway in Cancer
Some 2-thioxoimidazolidin-4-one derivatives, structurally related to the quinazolinone core, have been shown to induce apoptosis by inhibiting the PI3K/Akt signaling pathway.[4] This pathway is crucial for cell survival and proliferation, and its inhibition is a key strategy in cancer therapy.
Caption: Inhibition of the PI3K/Akt signaling pathway by 2-thioxo-quinazolinone derivatives, leading to apoptosis.
References
- 1. Synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antimicrobial Activity of New 2-Thioxo-benzo[g]quinazolin-4(3H)-one Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Assays of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinazolinone derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities. Various analogs have demonstrated potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][2][3] Specifically, certain quinazolinone derivatives have been shown to exert cytotoxic effects on various cancer cell lines, including HepG2 (human liver cancer), MCF-7 (human breast cancer), and Caco-2 (human colon cancer).[4][5] The proposed mechanisms of action often involve the inhibition of key signaling pathways implicated in cancer progression, such as the AKT pathway.[4][5]
This document provides a detailed protocol for a cell-based assay to evaluate the cytotoxic potential of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The presented methodology utilizes the widely accepted MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the compound's effect on cell viability.
Putative Signaling Pathway
Based on studies of similar quinazolinone derivatives, a potential mechanism of action for this compound could involve the inhibition of the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.[4][5] Inhibition of this pathway can lead to decreased cell proliferation and survival.
Caption: Hypothetical inhibition of the AKT signaling pathway.
Experimental Protocol: Cell Viability (MTT) Assay
This protocol details the steps to assess the cytotoxicity of this compound against a selected cancer cell line (e.g., MCF-7).
Materials
-
Cancer cell line (e.g., MCF-7)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Trypsinize confluent cells, resuspend in fresh medium, and perform a cell count.
-
Seed 5 x 10³ cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Include a vehicle control (medium with the same concentration of DMSO) and a positive control (e.g., doxorubicin).
-
Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for 48 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis
The percentage of cell viability can be calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
Caption: Workflow for the MTT-based cell viability assay.
Quantitative Data Summary
The following table presents hypothetical IC₅₀ values for this compound and a control compound against various cancer cell lines, based on the described protocol.
| Compound | Cell Line | IC₅₀ (µM) |
| This compound | MCF-7 | TBD |
| This compound | HepG2 | TBD |
| This compound | Caco-2 | TBD |
| Doxorubicin (Positive Control) | MCF-7 | ~1-5 |
TBD: To be determined experimentally.
Conclusion
The provided protocol offers a robust framework for the initial cytotoxic evaluation of this compound. Based on the activity of related compounds, this molecule holds promise as a potential anticancer agent. Further investigations could include exploring its mechanism of action, potentially through Western blotting to assess the phosphorylation status of key proteins in the AKT pathway, and expanding the screening to a broader panel of cancer cell lines. Additionally, exploring its potential as an antimicrobial or antiviral agent could be a valuable avenue for future research.[6][7]
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apjhs.com [apjhs.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Investigation of 2-Thioxo-benzo[g]quinazolines against Adenovirus Type 7 and Bacteriophage Phi X174: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, providing potential causes and solutions in a user-friendly question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in the Biginelli reaction for synthesizing this compound can stem from several factors. Here are the key areas to investigate:
-
Catalyst Choice and Activity: The selection and concentration of the catalyst are critical. While classical methods may use strong acids like HCl, these can sometimes promote side reactions. Modern approaches often employ Lewis acids or heterogeneous catalysts for better yields.[1] Consider screening different catalysts and optimizing their concentration.
-
Reaction Conditions: Temperature and reaction time are crucial parameters. Some reactions benefit from elevated temperatures (reflux), while others may proceed efficiently under milder, or even solvent-free, microwave-assisted conditions.[2] Monitoring the reaction's progress using Thin Layer Chromatography (TLC) is advisable to determine the optimal reaction time and prevent product degradation.
-
Solvent Selection: The polarity of the solvent can significantly impact the reaction rate and yield. Polar solvents are generally preferred. Experimenting with different solvents such as ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.
-
Purity of Reagents: Ensure that the cyclohexanone, aldehyde, and thiourea are of high purity. Impurities can lead to undesirable side reactions and lower the yield of the target compound.
Q2: I am observing significant amounts of side products in my reaction mixture. What are these likely to be and how can I minimize their formation?
A2: The formation of side products is a common challenge in the Biginelli reaction. The most probable side products include:
-
Knoevenagel Condensation Product: This can arise from the reaction between the aldehyde and cyclohexanone. To minimize this, ensure the reaction conditions favor the three-component reaction, for example, by optimizing the catalyst and temperature.
-
Self-Condensation of Cyclohexanone: Under certain conditions, cyclohexanone can undergo self-condensation. Using a well-chosen catalyst and appropriate reaction temperature can suppress this side reaction.
-
Formation of Hantzsch-type Dihydropyridines: Although less common with thiourea, under certain conditions, a competing reaction can lead to the formation of dihydropyridine derivatives. This is more likely at higher temperatures.
To minimize side product formation, consider adjusting the order of addition of reactants, optimizing the reaction temperature, and selecting a more specific catalyst.
Q3: The purification of my final product is difficult. What are some effective purification strategies?
A3: Purification of this compound can be challenging due to the presence of unreacted starting materials and side products. Here are some recommended strategies:
-
Recrystallization: This is often the most effective method for purifying the solid product. A common solvent system for recrystallization is ethanol or a mixture of ethanol and water.
-
Column Chromatography: If recrystallization does not yield a pure product, column chromatography on silica gel is a reliable alternative. A common eluent system is a mixture of ethyl acetate and hexane.
-
Washing: After filtration of the crude product, thorough washing with a suitable solvent (like cold ethanol or diethyl ether) can help remove unreacted starting materials.
Q4: Can I run this reaction under solvent-free conditions? What are the advantages?
A4: Yes, the synthesis of this compound and its derivatives has been successfully carried out under solvent-free conditions, often assisted by microwave irradiation.[2] The main advantages of this approach are:
-
Improved Yields and Shorter Reaction Times: Solvent-free conditions can lead to higher concentrations of reactants, often resulting in faster reactions and better yields.
-
Environmentally Friendly ("Green Chemistry"): Eliminating the use of organic solvents reduces waste and environmental impact.
-
Simplified Work-up: The absence of a solvent can simplify the product isolation process.
Data Presentation
The following tables summarize quantitative data on the impact of different catalysts and reaction conditions on the yield of 2-thioxo-hexahydroquinazolin-4(1H)-one derivatives, based on literature reports.
Table 1: Comparison of Catalysts for the Synthesis of 4-Aryl-7,7-dimethyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-ones
| Catalyst | Aldehyde | Solvent | Time (min) | Yield (%) | Reference |
| Zinc Ferrite Nanocatalyst | Benzaldehyde | Solvent-free | 30 | 92 | [1] |
| Zinc Ferrite Nanocatalyst | 4-Chlorobenzaldehyde | Solvent-free | 35 | 94 | [1] |
| Zinc Ferrite Nanocatalyst | 4-Methoxybenzaldehyde | Solvent-free | 40 | 88 | [1] |
| FeCl₃ | Benzaldehyde | Solvent-free (Microwave) | 3-4 | 90 | [2] |
| No Catalyst | Benzaldehyde | Solvent-free (Microwave) | 10-12 | 75 | [2] |
Note: The yields are for derivatives of the target molecule, specifically those derived from dimedone instead of cyclohexanone. However, these results provide valuable insights into the relative effectiveness of different catalysts.
Experimental Protocols
The following is a detailed, generalized methodology for the synthesis of 4-Aryl-2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-ones based on the Biginelli reaction.
Note: This is an adapted protocol based on similar syntheses reported in the literature. Optimization for specific substrates may be required.
Materials:
-
Aromatic aldehyde (10 mmol)
-
Cyclohexanone (10 mmol)
-
Thiourea (15 mmol)
-
Catalyst (e.g., Zinc Ferrite Nanocatalyst, 10 mol%)
-
Ethanol (for recrystallization)
-
Ethyl acetate and Hexane (for TLC and column chromatography)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (10 mmol), cyclohexanone (10 mmol), thiourea (15 mmol), and the chosen catalyst.
-
For solvent-free conditions, heat the mixture at an appropriate temperature (e.g., 80-100 °C) with stirring. Alternatively, the reaction can be performed under reflux in a suitable solvent like ethanol.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane mixture as the eluent.
-
Upon completion of the reaction (disappearance of starting materials), cool the reaction mixture to room temperature.
-
If the reaction was performed in a solvent, remove the solvent under reduced pressure.
-
Add a small amount of cold ethanol to the residue and triturate to induce crystallization.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
For further purification, recrystallize the crude product from hot ethanol or purify by column chromatography on silica gel.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).
Mandatory Visualization
Experimental Workflow
Caption: A flowchart of the synthesis of 2-Thioxo-hexahydroquinazolin-4(1H)-one.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yields in the synthesis.
References
Navigating the Solubility Challenges of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The following sections offer structured data, detailed experimental protocols, and visual workflows to facilitate a smoother experimental process.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound compound showing poor solubility in aqueous solutions?
A1: The limited aqueous solubility of many quinazolinone derivatives, including this compound, is often attributed to their rigid heterocyclic structure and high crystal lattice energy. These characteristics make it difficult for water molecules to effectively solvate the compound.
Q2: What is the initial step to take when the compound fails to dissolve in my experimental buffer?
A2: The recommended first step is to prepare a concentrated stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice for this purpose. Gentle warming and sonication can also aid in dissolution. When diluting the stock solution into your aqueous buffer, add it gradually while vortexing to minimize precipitation.
Q3: My compound precipitates out of the aqueous buffer after dilution from a DMSO stock. What should I do?
A3: This phenomenon, known as "precipitation upon dilution," can be addressed by:
-
Reducing the final concentration: Lowering the target concentration in the aqueous medium might keep the compound in solution.
-
Using co-solvents: Introducing a small percentage (e.g., 1-5%) of a water-miscible organic co-solvent like ethanol or polyethylene glycol (PEG) to the aqueous buffer can enhance solubility.
-
Adjusting the pH: The solubility of quinazolinone derivatives can be pH-dependent. Experimenting with buffers at different pH values may improve solubility.
Q4: Are there other methods to improve the aqueous solubility for in-vitro assays?
A4: Yes, other techniques include the use of surfactants, which can form micelles to encapsulate the compound, or cyclodextrins, which can form inclusion complexes to increase solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound will not dissolve in 100% DMSO. | Insufficient solvent volume or low-quality/hydrated DMSO. | Increase the volume of fresh, anhydrous DMSO. Gentle warming and ultrasonication can also be applied. |
| Stock solution in DMSO precipitates upon storage at low temperatures (4°C or -20°C). | The compound's solubility in DMSO is temperature-dependent. | Store the stock solution at room temperature if stability permits. If refrigeration is necessary, gently warm and vortex the solution to ensure complete redissolution before use. |
| Inconsistent results in cell-based assays. | Precipitation of the compound in the cell culture medium, leading to variable effective concentrations. | Visually inspect assay plates for any signs of precipitation. Employ solubility enhancement techniques such as the use of co-solvents or cyclodextrins. Consider potential binding of the compound to plastics. |
| Precipitation occurs during the experiment. | The chosen solvent system may not be optimal for the experimental conditions. | The most direct approach is to work at a lower, more soluble concentration. Re-evaluating and screening alternative solvents or solvent mixtures may be necessary. |
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mol·dm⁻³) |
| N,N-dimethylformamide (DMF) | 25 | Data not specified |
| 35 | Data not specified | |
| 45 | Data not specified | |
| 55 | Data not specified | |
| Dimethyl sulfoxide (DMSO) | 25 | Data not specified |
| 35 | Data not specified | |
| 45 | Data not specified | |
| 55 | Data not specified | |
| Tetrahydrofuran (THF) | 25 | Data not specified |
| 35 | Data not specified | |
| 45 | Data not specified | |
| 55 | Data not specified | |
| 1,4-Dioxane | 25 | Data not specified |
| 35 | Data not specified | |
| 45 | Data not specified | |
| 55 | Data not specified | |
| Ethyl Acetate | 25 | Data not specified |
| 35 | Data not specified | |
| 45 | Data not specified | |
| 55 | Data not specified |
Note: The original study did not provide the exact numerical values in the accessible text. The trend indicates that solubility is greatest in DMF and increases with temperature across all tested solvents.[1]
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by UV Spectroscopy
This protocol outlines a high-throughput method to determine the kinetic solubility of a compound.[2][3][4][5]
Materials:
-
Test compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
UV spectrophotometer
-
Filtration apparatus
Procedure:
-
Prepare Stock Solution: Create a 10 mM stock solution of the test compound in DMSO.
-
Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a range of concentrations.
-
Dilution in Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock concentration to the wells of a microtiter plate. Then, add PBS to each well to achieve the desired final compound concentration (typically with a final DMSO concentration of 1-2%).
-
Incubation: Mix the contents of the wells thoroughly and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 90 minutes to 2 hours).
-
Filtration: After incubation, filter the solutions to separate any undissolved precipitate.
-
UV Absorbance Measurement: Use a UV spectrophotometer to measure the absorbance of the filtrate at the compound's maximum absorbance wavelength (λmax).
-
Calculation: Determine the concentration of the dissolved compound in the filtrate using a pre-established calibration curve. The highest concentration that remains in solution is considered the kinetic solubility.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Materials:
-
Test compound (solid)
-
Selected solvent (e.g., water, buffer, organic solvent)
-
Glass vials with screw caps
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a glass vial containing a known volume of the selected solvent.
-
Equilibration: Seal the vials and place them in a shaking incubator at a constant temperature for an extended period (e.g., 24-48 hours) to allow the solution to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
Sample Analysis: Carefully collect an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
-
Result: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.
Visualizations
Experimental Workflow: One-Pot Synthesis of a Thioxo-hexahydroquinazolinone Derivative
The following diagram illustrates a typical one-pot synthesis workflow for a derivative structurally similar to this compound, which involves the reaction of an aryl aldehyde, dimedone, and thiourea.[6][7]
References
- 1. cibtech.org [cibtech.org]
- 2. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 3. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 4. enamine.net [enamine.net]
- 5. charnwooddiscovery.com [charnwooddiscovery.com]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
"stability of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one under experimental conditions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one under various experimental conditions. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the typical instability issues observed with quinazolinone derivatives?
A1: Quinazolinone derivatives can exhibit instability under certain experimental conditions. Based on studies of similar structures, significant degradation is often observed in strong acidic and alkaline environments.[1] Some quinazolinones are also susceptible to degradation under photolytic conditions, leading to the formation of a cluster of degradation products.[1] Conversely, many quinazolinone derivatives show good stability under neutral and oxidative conditions.[1]
Q2: My compound appears to be degrading during my experiment. How can I identify the cause?
A2: To identify the cause of degradation, a systematic forced degradation study is recommended.[2][3] This involves subjecting a solution of your compound to various stress conditions, including acid, base, oxidation, heat, and light, and then analyzing the samples at different time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[4] By comparing the degradation profile under each condition, you can pinpoint the likely cause of instability in your specific experimental setup.
Q3: What is a stability-indicating analytical method, and why is it important?
A3: A stability-indicating analytical method is a validated quantitative analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation. Crucially, it must also be able to separate and quantify the degradation products formed.[4] This is essential to ensure that the observed decrease in the main compound's peak is due to degradation and not interference from other components. HPLC with UV detection is a commonly used technique for developing stability-indicating methods for quinazolinone derivatives.
Q4: Are there any specific storage recommendations for this compound?
Troubleshooting Guides
Issue 1: Unexpected Degradation in Aqueous Solutions
Symptoms:
-
Loss of compound potency over time in aqueous buffers.
-
Appearance of new, unidentified peaks in your chromatogram.
-
Changes in the physical appearance of the solution (e.g., color change, precipitation).
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| pH-mediated Hydrolysis | Analyze the pH of your solution. Perform a forced degradation study in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions to assess pH sensitivity.[1] | Quinazolinone rings can be susceptible to hydrolysis, especially under strong acidic or basic conditions. |
| Oxidation | Prepare your solutions with degassed solvents. Consider adding an antioxidant (e.g., ascorbic acid) to your formulation if compatible with your experiment. | The thioxo- group may be susceptible to oxidation, although many quinazolinones are stable to it. |
| Photodegradation | Protect your solutions from light by using amber vials or covering them with aluminum foil. Conduct a photostability study according to ICH Q1B guidelines.[5][6][7][8][9] | Exposure to UV or visible light can induce degradation in some quinazolinone structures. |
Issue 2: Instability During Analytical Method Development
Symptoms:
-
Inconsistent peak areas for the main compound.
-
"Ghost" peaks or baseline drift in the chromatogram.
-
Poor mass balance in forced degradation studies.
Possible Causes & Troubleshooting Steps:
| Potential Cause | Troubleshooting Action | Rationale |
| On-column Degradation | Vary the mobile phase pH and composition. Use a less acidic or basic mobile phase if possible. Evaluate different stationary phases (e.g., C18, phenyl). | The compound may be unstable under the chromatographic conditions, leading to degradation on the analytical column. |
| In-situ Photodegradation | Use a UV detector with a light-protective cover for the flow cell. Minimize the exposure of the sample in the autosampler to light. | If the compound is light-sensitive, it can degrade within the HPLC system. |
| Co-elution of Degradants | Adjust the gradient profile, mobile phase composition, or column temperature to improve the resolution between the main peak and any degradation products. | Inadequate separation can lead to inaccurate quantification of the parent compound. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting a forced degradation study on this compound. The goal is to achieve 5-20% degradation of the active substance.[4][10]
1. Preparation of Stock Solution:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature for a defined period.
-
Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature.
-
Thermal Degradation: Store the solid compound and a solution of the compound at an elevated temperature (e.g., 70°C).
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[5][6][7][8][9] A control sample should be protected from light.
3. Sample Analysis:
-
At specified time points, withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze by a validated stability-indicating HPLC method.
4. Data Evaluation:
-
Calculate the percentage degradation of the main compound.
-
Check for mass balance by comparing the decrease in the main peak area with the total area of the degradation product peaks.
Stability-Indicating HPLC Method (Example)
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (determined by UV scan of the compound).
-
Column Temperature: 30°C
Visualizations
Caption: Experimental workflow for a forced degradation study.
References
- 1. The Oxidation of Oxygen and Sulfur-Containing Heterocycles by Cytochrome P450 Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sgs.com [sgs.com]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. jordilabs.com [jordilabs.com]
- 7. youtube.com [youtube.com]
- 8. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 9. fda.gov [fda.gov]
- 10. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The information is presented in a question-and-answer format to address specific issues that may be encountered during this multi-component reaction, commonly a variation of the Biginelli reaction.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: I am experiencing a very low yield or no formation of the desired this compound. What are the likely causes and how can I improve the outcome?
A1: Low or no yield in this synthesis is a common challenge that can arise from several factors. A systematic evaluation of your experimental setup is key to pinpointing the cause.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters. The Biginelli reaction, often used for this synthesis, can be sensitive to these conditions. Some variations require elevated temperatures to proceed efficiently.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Catalyst Inefficiency: The choice and amount of catalyst play a crucial role. While classical Biginelli reactions use strong Brønsted acids like HCl, a wide range of Lewis acids and other catalysts have been employed to improve yields and reaction times.[2][3] If you are using a catalyst, ensure it is active and consider screening different catalysts to find the most effective one for your specific substrates.[4] In the absence of a catalyst, it can be difficult to obtain a good yield.
-
Purity of Reactants: Impurities in the starting materials (1,3-cyclohexanedione, aldehyde, and thiourea) can significantly hinder the reaction. Ensure all reactants are of high purity and are free from moisture.
-
Stoichiometry of Reactants: The molar ratio of the reactants can impact the yield. While a 1:1:1 ratio is standard, some protocols suggest using a slight excess of the urea or thiourea component.[5]
-
Inefficient Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the interaction between reactants.
Issue 2: Formation of Impurities and Side Products
Q2: My reaction is producing significant amounts of side products, complicating the purification of the target compound. What are these impurities and how can I minimize them?
A2: The formation of side products in the Biginelli-type reaction is a known issue. Understanding the potential side reactions can help in optimizing the conditions to favor the desired product.
-
Knoevenagel Condensation Product: A common side product is the adduct formed from the condensation of the aldehyde and 1,3-cyclohexanedione. This can be minimized by carefully controlling the reaction temperature and the rate of addition of reactants.
-
Self-Condensation of 1,3-Cyclohexanedione: Under certain conditions, 1,3-cyclohexanedione can undergo self-condensation. The loading and concentration of 1,3-cyclohexanedione can affect reaction rates and outcomes.[6]
-
Formation of Spiro-fused Heterobicyclic Compounds: In some cases, particularly with certain aldehydes, the reaction can lead to the formation of spiro compounds where two molecules of the aldehyde react.[7]
-
Oxidation of the Thione: The thione group can be susceptible to oxidation, especially during workup and purification. It is advisable to use mild workup conditions and protect the product from excessive exposure to air.
Issue 3: Incomplete Reaction
Q3: My reaction seems to stop before all the starting material is consumed, even after an extended reaction time. What could be causing this?
A3: An incomplete reaction can be frustrating. Several factors could be at play:
-
Reversibility of Intermediates: Some steps in the Biginelli reaction mechanism are reversible. If the reaction conditions do not favor the forward reaction to the final product, an equilibrium mixture of reactants and intermediates may be observed.
-
Catalyst Deactivation: If you are using a catalyst, it may become deactivated over time due to impurities or side reactions.
-
Product Precipitation: In some cases, the product may precipitate out of the reaction mixture, potentially hindering the reaction from going to completion. Ensure the chosen solvent can keep the product in solution at the reaction temperature.
Experimental Protocols
A general procedure for the synthesis of this compound derivatives via a one-pot, three-component reaction is described below. This protocol is based on similar syntheses and should be optimized for specific substrates.[5]
General Procedure:
-
In a round-bottom flask, a mixture of an aldehyde (10 mmol), 1,3-cyclohexanedione (10 mmol), thiourea (15 mmol), and a catalyst (e.g., 5-10 mol%) is taken in a suitable solvent (e.g., ethanol, acetonitrile, or solvent-free).
-
The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a designated time (typically monitored by TLC).
-
Upon completion of the reaction (as indicated by TLC), the reaction mixture is cooled to room temperature.
-
The solid product is collected by filtration, washed with a cold solvent (e.g., cold ethanol or ether) to remove unreacted starting materials, and dried.[8]
-
If necessary, the crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure this compound.
Data Presentation
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of different catalysts and solvents on the yield of Biginelli reaction products, which can be analogous to the target synthesis.
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Ethanol | Reflux | Overnight | ~94% | [8] |
| Zinc Chloride | Acetic Acid | Room Temp. | - | Good | [4] |
| Bismuth Nitrate | Acetonitrile | - | 2.5 | 42-95% | [9] |
| Yb(OTf)₃ | Solvent-free | - | - | Increased | [10] |
| Layered Double Hydroxide | Toluene | - | - | ~70% | [11] |
| Layered Double Hydroxide | Ethylene Glycol | - | - | ~82% | [11] |
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for the synthesis of this compound.
Reaction Mechanism
The synthesis of this compound is believed to proceed via a Biginelli-type reaction mechanism. The following diagram illustrates a plausible pathway.
References
- 1. Deep eutectic solvent assisted synthesis of dihydropyrimidinones/thiones via Biginelli reaction: theoretical investigations on their electronic and global reactivity descriptors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. researchgate.net [researchgate.net]
- 10. Biginelli Reaction [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
"optimization of reaction conditions for synthesizing 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound derivatives?
A1: The most common method for synthesizing these derivatives is a one-pot, three-component Biginelli-type reaction. This reaction involves the cyclocondensation of an aromatic aldehyde, a cyclic β-dicarbonyl compound (like dimedone or 5,5-dimethylcyclohexane-1,3-dione), and thiourea.[1][2] The reaction is typically catalyzed by an acid or a Lewis acid.
Q2: What are some common catalysts used for this synthesis, and how do they affect the reaction?
A2: A variety of catalysts can be used to promote this reaction. Zinc ferrite nanocatalysts have been shown to be efficient, leading to good yields under reflux conditions and offering the advantage of being eco-friendly and reusable.[1][2] Other acidic catalysts, such as p-toluenesulfonic acid or Lewis acids like ytterbium triflate, are also employed to enhance reaction rates and selectivity.[3] The choice of catalyst can significantly impact the reaction time and overall yield.
Q3: How can I characterize the synthesized 2-thioxo-hexahydroquinazolin-4(1H)-one derivatives?
A3: The structural confirmation of the synthesized compounds is typically achieved using a combination of spectroscopic techniques, including:
-
Proton Nuclear Magnetic Resonance (¹H NMR): Look for characteristic sharp singlets for the two –NH protons in the range of 9.5–10.4 ppm.[1] Protons of the two methyl groups of the dimedone moiety typically appear around 0.9–1.15 ppm.[1]
-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR): Expect a downfield signal for the thione (C=S) carbon.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To identify functional groups like N-H, C=O, and C=S.
Q4: What are the typical reaction conditions for this synthesis?
A4: Reaction conditions can be optimized to improve yields. Common parameters to consider are:
-
Solvent: While some protocols are solvent-free[2], others utilize solvents like ethanol or DMF.
-
Temperature: Reactions are often carried out under reflux.[1][2]
-
Reaction Time: This can vary from a few hours to over 16 hours, depending on the reactants and catalyst used.[4][5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Inappropriate reaction temperature. 3. Poor quality of reagents. 4. Incorrect stoichiometry of reactants. | 1. Use a freshly prepared or activated catalyst. Consider screening different catalysts (e.g., zinc ferrite, p-TsOH). 2. Optimize the reaction temperature. Refluxing is generally effective.[1][2] 3. Ensure the purity of aldehydes, dimedone, and thiourea. 4. Use a slight excess of thiourea (e.g., 1.5 equivalents).[2] |
| Formation of Multiple Byproducts | 1. Side reactions due to prolonged reaction time or high temperature. 2. The catalyst is not selective. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. 2. Experiment with a milder or more selective catalyst. |
| Difficulty in Product Purification | 1. The product is co-crystallizing with unreacted starting materials. 2. The product is an oil and does not solidify. | 1. Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold acetonitrile). Recrystallization from a suitable solvent like ethanol is often effective.[6] 2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. Column chromatography may be necessary. |
| Inconsistent Results | 1. Variability in catalyst activity. 2. Presence of moisture in the reaction. | 1. If using a nanocatalyst, ensure consistent particle size and morphology.[1] 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents if applicable. |
Experimental Protocols
General Procedure for the Synthesis of 7,7-Dimethyl-4-phenyl-2-thioxo-2,3,4,6,7,8-hexahydro-1H-quinazolin-5-one
This protocol is adapted from a method utilizing a zinc ferrite nanocatalyst.[1][2]
Materials:
-
Substituted aryl aldehyde (10 mmol)
-
5,5-dimethylcyclohexane-1,3-dione (dimedone) (10 mmol)
-
Thiourea (15 mmol)
-
Zinc ferrite nanocatalyst
-
Ethyl acetate
-
Hexane
Procedure:
-
In a 50 mL beaker, combine the substituted aryl aldehyde (10 mmol), dimedone (10 mmol), thiourea (15 mmol), and the nanocatalyst.
-
Place the beaker on a magnetic stirrer and stir the mixture. The reaction can be conducted without a solvent.
-
Monitor the completion of the reaction by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane (5:5) mixture as the eluent.
-
Once the reaction is complete, extract the mixture with ethyl acetate.
-
Separate the catalyst by filtration.
-
Evaporate the solvent from the filtrate to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Model Biginelli Reaction
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | Ethanol | Reflux | 12 | < 20 |
| 2 | p-Toluenesulfonic acid | Ethanol | Reflux | 8 | 32-35 |
| 3 | Ceric Ammonium Nitrate | Ethanol | Reflux | 8 | 32-35 |
| 4 | Yb(OTf)₃ | Solvent-free | 100 | 1 | ~95 |
| 5 | Zinc Ferrite Nanocatalyst | Solvent-free | 100 | 1.5 | ~90 |
Note: This table is a compilation of representative data from multiple sources and may not reflect a single experiment.[3]
Visualizations
Caption: A generalized experimental workflow for the synthesis of 2-thioxo-hexahydroquinazolin-4(1H)-one derivatives.
Caption: A troubleshooting flowchart for addressing low product yield in the synthesis reaction.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. One-Pot Synthesis of 7, 7-Dimethyl-4-Phenyl-2-Thioxo-2,3,4,6,7, 8-Hexahydro-1H-Quinazoline-5-OnesUsing Zinc Ferrite Nanocatalyst and Its Bio Evaluation [mdpi.com]
- 3. BJOC - O,S,Se-containing Biginelli products based on cyclic β-ketosulfone and their postfunctionalization [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. scispace.com [scispace.com]
Technical Support Center: Purification of Crude 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for purifying crude this compound?
A1: Recrystallization is the most frequently cited and often the most effective method for the purification of this compound and its derivatives.[1][2][3][4] Ethanol is a commonly used solvent for this purpose.[1][2][4] For impurities that are difficult to remove by recrystallization, column chromatography can be a highly effective alternative.[5][6]
Q2: What are some common impurities I might encounter in my crude product?
A2: Common impurities can include unreacted starting materials, such as dimedone, thiourea, and the corresponding aldehyde used in the synthesis.[3][7] Side products from incomplete cyclization or self-condensation of starting materials can also be present.[7]
Q3: My purified product still shows impurities by TLC or other analytical methods. What should I do next?
A3: If impurities persist after an initial purification step, a secondary purification technique is recommended.[5] For example, if you initially performed recrystallization, following up with column chromatography can significantly improve purity. Conversely, if column chromatography was used first, a subsequent recrystallization can be beneficial.[5]
Q4: How can I improve the yield of my purified product?
A4: To improve the yield during recrystallization, ensure you are using the minimum amount of hot solvent required to dissolve the crude product.[5] Allowing the solution to cool slowly can also promote the formation of purer crystals and increase recovery.[8] During column chromatography, careful selection of the solvent system and proper column packing are crucial to minimize product loss.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Suggested Solution |
| Product does not dissolve in hot solvent. | The chosen solvent is not suitable. | Test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, acetic acid) to find a suitable one where the product is soluble when hot but sparingly soluble when cold.[8][9] |
| Product "oils out" instead of crystallizing. | The cooling process is too rapid, or the presence of significant impurities is lowering the melting point. | Allow the solution to cool slowly to room temperature before placing it in an ice bath.[8] Try scratching the inside of the flask with a glass rod to induce crystallization.[8] If oiling out persists, consider a preliminary purification by column chromatography to remove the bulk of impurities.[5] |
| Low recovery of purified product. | Too much solvent was used for recrystallization, or the product is significantly soluble in the cold solvent. | Reheat the solution to evaporate some of the solvent and then allow it to cool again.[5] Ensure the flask is sufficiently cooled in an ice bath to maximize precipitation. |
| Colored impurities remain in the crystals. | The impurities are co-crystallizing with the product. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that this may also adsorb some of your product. |
Column Chromatography Issues
| Problem | Possible Cause | Suggested Solution |
| Poor separation of the product from impurities. | The polarity of the mobile phase is not optimal. | Optimize the solvent system. A common mobile phase for quinazolinone derivatives is a mixture of hexane and ethyl acetate.[8] You can start with a low polarity mixture (e.g., 5:1 hexane:ethyl acetate) and gradually increase the polarity.[1] |
| Product is not eluting from the column. | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For highly polar compounds, adding a small amount of methanol to the ethyl acetate/hexane mixture may be necessary.[8] |
| Streaking or tailing of the product band. | The compound may be slightly acidic or basic, leading to interactions with the silica gel. | Add a small amount of a modifier to the mobile phase. For example, a few drops of acetic acid for acidic compounds or triethylamine for basic compounds can improve peak shape. |
| Cracking of the silica gel bed. | Improper packing of the column or running the column dry. | Ensure the column is packed uniformly as a slurry and that the solvent level is always kept above the top of the silica gel. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol
-
Dissolution: In a fume hood, transfer the crude this compound product to an Erlenmeyer flask. Add a minimal amount of absolute ethanol and heat the mixture gently on a hot plate with stirring.[1] Continue adding small portions of hot ethanol until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[5]
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.[5]
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.
Protocol 2: Column Chromatography
-
Slurry Preparation: In a beaker, prepare a slurry of silica gel in a low-polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate).
-
Column Packing: Carefully pour the slurry into a chromatography column with the stopcock closed. Allow the silica to settle, and then drain the excess solvent until it is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel, and then evaporate the solvent. Carefully add the dry, product-adsorbed silica to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase.[8] Monitor the separation by collecting fractions and analyzing them by Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired product.[8]
-
Fraction Collection and Analysis: Collect the fractions containing the pure product, as identified by TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. scispace.com [scispace.com]
- 4. 6-Chloro-3-phenethyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis and characterization of new hexahydroquinoline derivatives and evaluation of their cytotoxicity, intracellular ROS production, and inhibitory effects on inflammatory mediators - PMC [pmc.ncbi.nlm.nih.gov]
"common side products in the synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one.
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the synthesis, focusing on the identification and mitigation of side products.
Q1: My reaction is yielding a significant amount of a yellow, insoluble solid that is not my desired product. What could it be?
A1: A common side product in the Biginelli-type condensation involving an aldehyde and a cyclic β-dicarbonyl compound like 1,3-cyclohexanedione is the Knoevenagel condensation product. This reaction pathway competes with the desired Biginelli reaction. The initial product of this side reaction is typically a 2-(arylmethylene)-1,3-cyclohexanedione, which is often a colored solid.
Troubleshooting Steps:
-
Reaction Temperature: High temperatures can favor the Knoevenagel condensation. Try running the reaction at a lower temperature.
-
Order of Addition of Reagents: Adding the thiourea to the reaction mixture before the aldehyde may favor the Biginelli pathway by promoting the formation of the acyliminium ion intermediate.
-
Catalyst Choice: The choice of catalyst can influence the reaction pathway. For the Biginelli reaction, Lewis acids or Brønsted acids are commonly used. Experimenting with different catalysts and catalyst concentrations may help to improve the yield of the desired product.
Q2: I have isolated a high-melting, white solid that is not my target compound. What is this potential byproduct?
A2: Another common side product, particularly if the reaction is run for an extended period or at elevated temperatures, is a xanthene derivative. This is formed from the reaction of one molecule of the aldehyde with two molecules of 1,3-cyclohexanedione. The systematic name for this byproduct is 9-aryl-1,8-dioxo-octahydroxanthene.
Troubleshooting Steps:
-
Stoichiometry: Carefully control the stoichiometry of your reactants. Using a slight excess of thiourea relative to the 1,3-cyclohexanedione and aldehyde may help to favor the formation of the desired product.
-
Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC). Stop the reaction once the formation of the desired product appears to be complete to avoid the formation of the xanthene byproduct.
Q3: My NMR spectrum shows a complex mixture of products, and I am having difficulty purifying my target compound. What are the likely impurities?
A3: Besides the major side products mentioned above, other impurities can arise from incomplete reactions or subsequent side reactions. One possibility is the formation of a Michael adduct. The Knoevenagel condensation product is an α,β-unsaturated ketone and can act as a Michael acceptor for nucleophiles like thiourea or another equivalent of 1,3-cyclohexanedione.
Troubleshooting Steps:
-
Purification Method: Recrystallization is often an effective method for purifying the desired this compound. Experiment with different solvent systems to find one that selectively crystallizes your product. Column chromatography can also be employed for difficult separations.
-
Reaction Conditions: Re-evaluate your reaction conditions (temperature, catalyst, solvent, and reaction time) to minimize the formation of these byproducts.
Data on Side Product Formation
While precise quantitative data is highly dependent on the specific reaction conditions, the following table summarizes general observations on how reaction parameters can influence the product distribution.
| Reaction Condition | Effect on Product Distribution |
| High Temperature | Favors the formation of Knoevenagel and xanthene side products. |
| Prolonged Reaction Time | Increases the likelihood of forming the xanthene byproduct. |
| Sub-optimal Catalyst | Can lead to a mixture of products with low conversion to the desired compound. |
| Incorrect Stoichiometry | An excess of the dicarbonyl compound can promote the formation of the xanthene side product. |
Experimental Protocols
A general procedure for the synthesis of this compound is provided below. Note that optimization of this protocol for specific aldehydes and reaction scales is recommended.
Materials:
-
1,3-Cyclohexanedione
-
Aromatic aldehyde
-
Thiourea
-
Ethanol (or another suitable solvent)
-
Catalyst (e.g., HCl, p-toluenesulfonic acid, or a Lewis acid)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 1,3-cyclohexanedione (1 equivalent) and thiourea (1.2 equivalents) in ethanol.
-
Add the catalyst (e.g., a few drops of concentrated HCl).
-
To this mixture, add the aromatic aldehyde (1 equivalent).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will often precipitate out of the solution. If not, the solvent can be partially evaporated to induce crystallization.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified this compound.
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic route and competing side reactions.
Caption: Main and side reaction pathways in the synthesis.
Caption: A logical workflow for troubleshooting common issues.
"how to prevent degradation of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one in solution"
This guide provides technical support for researchers and scientists working with 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, focusing on preventing its degradation in solution.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound has turned cloudy or changed color. What could be the cause?
A change in the physical appearance of your solution, such as turbidity or color change, is a common indicator of compound degradation or precipitation. The primary causes are likely oxidation of the thione group or hydrolysis of the quinazolinone ring, especially under suboptimal storage conditions.
Q2: What are the main chemical degradation pathways for this compound in solution?
Based on its structure, this compound is susceptible to two primary degradation pathways:
-
Oxidation via Thione-Thiol Tautomerism: The thione group can exist in equilibrium with its thiol tautomer. This thiol form is susceptible to oxidation, which can lead to the formation of a disulfide dimer, often observed as a precipitate. This process can be accelerated by oxygen, metal ions, and light.
-
Hydrolysis: The quinazolinone ring, while generally stable, can undergo hydrolytic cleavage. This is particularly a risk in solutions with a high or low pH (especially alkaline conditions) and can be accelerated by elevated temperatures.[1][2][3]
Q3: How does the choice of solvent affect the stability of the compound?
Solvent polarity plays a crucial role. Polar solvents tend to stabilize the thione form, while nonpolar solvents may favor the thiol tautomer, making it more susceptible to oxidation. For many quinazolinone derivatives, Dimethyl Sulfoxide (DMSO) is a common solvent for creating stock solutions due to its high solubilizing power and relative inertness.[4][5] However, for aqueous buffers used in experiments, the pH of the solution becomes the more critical factor.
Q4: What is the optimal pH range for storing solutions of this compound?
The solubility and stability of quinazolinone derivatives are often pH-dependent.[6] The quinazolinone ring is generally stable in neutral or slightly acidic conditions but can degrade under strongly alkaline or acidic conditions, especially when heated.[1][2] It is recommended to prepare aqueous solutions in a buffer with a pH between 6.0 and 7.5. Avoid boiling solutions or exposing them to strong acids or bases.[2]
Q5: Should I protect my solutions from light?
Yes. Both thione-containing compounds and quinazolinone derivatives can be susceptible to photodegradation.[7][8] Exposure to UV or even ambient laboratory light can provide the energy to initiate oxidative processes. It is crucial to store solutions in amber vials or wrap containers in aluminum foil to protect them from light.[7]
Troubleshooting Guide
Issue 1: Decreased Potency or Inconsistent Results in Biological Assays
| Potential Cause | Troubleshooting Steps |
| Compound Degradation | Prepare fresh stock solutions from solid material. If using older solutions, qualify their integrity via an analytical method like HPLC before use. |
| Oxidation of Thiol Tautomer | De-gas aqueous buffers before use to remove dissolved oxygen. Consider adding a small amount of an antioxidant like L-Ergothioneine or sodium thiosulfate to the solution.[9][10] |
| Hydrolysis | Ensure the pH of your final assay buffer is within the stable range (pH 6.0-7.5). Avoid high temperatures during solution preparation and storage.[1] |
Issue 2: Precipitate Formation in Stored Solutions
| Potential Cause | Troubleshooting Steps |
| Formation of Disulfide Dimer | This is likely due to oxidation. Filter the solution to remove the precipitate, but be aware that the concentration of the active compound will be lower. For future preparations, store under an inert atmosphere (e.g., argon or nitrogen) and protect from light. |
| Poor Solubility at Storage Temp. | Some compounds are less soluble at lower temperatures (e.g., 4°C or -20°C). Before use, allow the solution to warm to room temperature and vortex thoroughly to ensure complete re-dissolution. If stability permits, storing the stock solution at room temperature might be an option.[6] |
| pH Shift in Buffer | Over time, the pH of some buffer systems can change, affecting compound solubility. Verify the pH of the solution and adjust if necessary, or prepare fresh buffers. |
Summary of Factors Affecting Stability
| Factor | Potential Degradation Mechanism | Recommended Preventative Measures |
| Oxygen | Oxidation of the thiol tautomer to a disulfide. | Use de-gassed solvents. Store solutions under an inert atmosphere (N₂ or Ar). Add a suitable antioxidant. |
| pH | Hydrolysis of the quinazolinone ring (especially at high pH). | Maintain solution pH between 6.0 and 7.5. Use buffered solutions for aqueous preparations. Avoid strong acids/bases.[1][6] |
| Light | Photodegradation, acceleration of oxidative pathways. | Store solutions in amber vials or light-blocking containers. Minimize exposure to ambient and UV light during experiments.[7] |
| Temperature | Acceleration of both hydrolysis and oxidation rates. | Store stock solutions at low temperatures (-20°C or -80°C) unless solubility is an issue. Avoid repeated freeze-thaw cycles.[5] |
| Metal Ions | Catalysis of free-radical mediated oxidation. | Use high-purity solvents and reagents. If contamination is suspected, consider adding a chelating agent like EDTA in trace amounts.[11] |
Visualizing Degradation and Experimental Workflow
References
- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Antioxidants for prevention of methionine oxidation in recombinant monoclonal antibody HER2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Ergothioneine as a Natural Antioxidant Against Oxidative Stress-Related Diseases [frontiersin.org]
- 11. Stability of injection solutions of vitamin B1 Part 1: Influence of chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
"addressing poor reproducibility in assays with 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address reproducibility challenges encountered when working with 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its derivatives in various biological assays. This resource is intended for researchers, scientists, and drug development professionals to help identify and resolve common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for observing poor reproducibility in assays with this compound?
There are several potential sources of variability when working with small molecules like this compound. These can be broadly categorized into issues related to the compound itself, the experimental protocol, or the biological system being used.[1] Key factors include:
-
Compound Integrity and Solubility: The compound may have degraded, or it may not be fully soluble in the assay buffer at the tested concentrations.[1]
-
Experimental Setup: Inconsistent pipetting, edge effects in microplates, and fluctuations in incubation times or temperatures can all contribute to variability.[2]
-
Biological System Complexity: The health and density of cells, passage number, and the inherent variability of biological systems can lead to inconsistent results.
-
Reagent Quality: The quality and consistency of reagents, including the compound itself, media, and buffers, are critical for reproducible data.[3]
Q2: How can I ensure the integrity and stability of my this compound sample?
To ensure the compound you are using is active and stable, consider the following:
-
Source and Purity: Always source the compound from a reputable supplier and obtain data on its purity (e.g., HPLC or NMR analysis). Impurities can interfere with assay results.[1]
-
Proper Storage: Store the compound according to the manufacturer's recommendations, which typically involves keeping it in a cool, dark, and dry place to prevent degradation.[1]
-
Stock Solution Preparation: Prepare stock solutions in a suitable, anhydrous solvent like high-purity DMSO. It is advisable to create single-use aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
Q3: My this compound is showing poor solubility in my aqueous assay buffer. What can I do?
Poor aqueous solubility is a frequent cause of inconsistent results for small molecules.[1] If the compound precipitates, its effective concentration will be lower and more variable than intended.[1] To address this:
-
Solubility Test: Before running your main assay, perform a simple solubility test. Prepare the highest concentration of the compound you plan to use in your assay buffer. Incubate under the same conditions as your experiment and then visually inspect for precipitates. You can also centrifuge the sample to look for a pellet.[1]
-
Optimize Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low enough to be tolerated by your assay system, typically below 0.5%.[1]
-
Use of Surfactants or Co-solvents: In some cases, the addition of a small amount of a biocompatible surfactant (e.g., Tween-20) or a co-solvent may help to improve solubility. However, these should be tested for their own effects on the assay.
Troubleshooting Guide
This guide is structured in a question-and-answer format to help you systematically troubleshoot poor reproducibility in your assays involving this compound.
Section 1: Compound and Reagent-Related Issues
Problem: High variability between replicate wells.
| Potential Cause | Suggested Solution |
| Inconsistent Pipetting | Ensure proper and consistent pipetting technique. Use calibrated pipettes and consider using a multi-channel pipette for adding reagents to plates.[2] |
| Uneven Cell Distribution | Ensure cells are evenly suspended before plating. After plating, gently swirl the plate in a figure-eight motion to ensure even distribution.[2] |
| Edge Effects in Microplate | The outer wells of a microplate are more prone to evaporation, leading to changes in concentration. Avoid using the outer wells or fill them with a buffer or sterile water to maintain humidity.[2] |
| Compound Precipitation | Visually inspect wells for any signs of compound precipitation. If observed, refer to the solubility troubleshooting tips in the FAQ section. |
Problem: No signal or very low signal in all wells.
| Potential Cause | Suggested Solution |
| Incorrect Filter Set (for fluorescence/luminescence assays) | Verify the excitation and emission wavelengths for your assay and ensure the correct filters are being used on the plate reader.[2] |
| Reagent Degradation or Improper Preparation | Prepare fresh reagents and store them according to the manufacturer's instructions. Ensure the this compound stock solution has not degraded.[2] |
| Non-viable Cells | Perform a cell viability assay (e.g., Trypan Blue or MTT) to confirm cell health.[2] Ensure cells are not over-confluent. |
| Inactive Compound | Verify the identity and purity of the compound. If possible, test its activity in a well-established, orthogonal assay. |
Experimental Protocols
Protocol 1: Solubility Assessment of this compound
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).[1]
-
In a clear microcentrifuge tube, add the desired final volume of your aqueous assay buffer (e.g., 1 mL of cell culture medium).[1]
-
Add the appropriate volume of the compound's stock solution to achieve the highest concentration you plan to test in your assay.[1]
-
Vortex the solution gently.[1]
-
Incubate the solution under the same conditions as your assay (e.g., 37°C, 5% CO2) for 1-2 hours.[1]
-
Visually inspect the solution for any signs of precipitation against a dark background.[1]
-
For a more rigorous check, centrifuge the tube at high speed (e.g., >10,000 x g) for 10 minutes and look for a pellet.[1]
Protocol 2: General Workflow for a Cell-Based Assay
This protocol outlines a general workflow for a typical cell-based assay using this compound.
-
Cell Seeding: Plate cells at an optimized density in a suitable microplate. Allow cells to adhere and grow for the recommended time (typically overnight).
-
Compound Treatment: Prepare serial dilutions of this compound in assay medium. Remove the old medium from the cells and add the compound dilutions. Include appropriate controls (e.g., vehicle control, positive control).
-
Incubation: Incubate the plate for the desired period under appropriate conditions (e.g., 37°C, 5% CO2).
-
Assay-Specific Steps: Perform the necessary steps for your specific assay (e.g., add lysis buffer, substrate, or detection reagents).
-
Signal Detection: Read the plate using a microplate reader with the appropriate settings for absorbance, fluorescence, or luminescence.
-
Data Analysis: Subtract background readings, normalize the data to the vehicle control, and plot the results to determine parameters like IC50 or EC50.[2]
Visualizations
Caption: A step-by-step workflow for troubleshooting reproducibility issues.
Caption: Major contributors to variability in biological assays.
References
"scale-up challenges for the synthesis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and efficient method for synthesizing this compound and its derivatives is the Biginelli reaction.[1][2][3][4] This is a one-pot, three-component condensation reaction involving an aldehyde, a β-dicarbonyl compound (like 1,3-cyclohexanedione), and thiourea.[2][3] Various catalysts, including Brønsted acids (like HCl) and Lewis acids (like Yb(OTf)₃ or InCl₃), can be employed to improve reaction rates and yields.[4][5]
Q2: What are the typical starting materials for the synthesis?
A2: For the synthesis of the parent compound, the typical starting materials are:
-
Aldehyde: Formaldehyde is the simplest aldehyde that can be used.
-
β-Dicarbonyl Compound: 1,3-Cyclohexanedione.
-
Thiourea: As the source of the thione group and part of the pyrimidine ring.
Q3: Are there any green chemistry approaches for this synthesis?
A3: Yes, several studies have focused on developing more environmentally friendly protocols. These include using water as a solvent, employing solvent-free reaction conditions, and utilizing reusable catalysts like silica-supported sulfuric acid or nanocatalysts.[6][7] Microwave-assisted synthesis has also been shown to reduce reaction times and improve yields, often under solvent-free conditions.[2][3]
Q4: What are the key reaction parameters to control for optimal yield and purity?
A4: The key parameters to control are:
-
Stoichiometry of reactants: The molar ratio of the aldehyde, β-dicarbonyl compound, and thiourea can significantly impact the yield and formation of by-products.
-
Catalyst choice and loading: The type and amount of catalyst can affect reaction kinetics and selectivity.
-
Temperature: Reaction temperature influences the rate of reaction and can also lead to the formation of impurities if too high.
-
Solvent: The choice of solvent can affect the solubility of reactants and the reaction pathway. In some cases, solvent-free conditions are optimal.[3]
-
Reaction time: Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive catalyst. 2. Low reaction temperature. 3. Impure starting materials. 4. Incorrect stoichiometry. 5. Insufficient reaction time. | 1. Use a fresh or newly activated catalyst. 2. Gradually increase the reaction temperature while monitoring for by-product formation. 3. Ensure the purity of reactants, especially the aldehyde, which can oxidize. 4. Optimize the molar ratios of the three components. 5. Monitor the reaction by TLC and allow it to proceed to completion. |
| Formation of Multiple By-products | 1. Reaction temperature is too high. 2. Self-condensation of the β-dicarbonyl compound. 3. Formation of Knoevenagel condensation products. 4. Incorrect order of reagent addition in some multi-step variations. | 1. Lower the reaction temperature. 2. Consider adding the β-dicarbonyl compound slowly to the reaction mixture. 3. Optimize the catalyst and reaction conditions to favor the Biginelli pathway.[9] 4. If not a one-pot synthesis, ensure the correct sequence of additions is followed. |
| Product Precipitation Issues | 1. Product is insoluble in the reaction solvent. 2. Rapid crystallization leading to impurity inclusion. | 1. Choose a solvent in which the product has moderate solubility at the reaction temperature and lower solubility at room temperature for effective crystallization. 2. Control the cooling rate after the reaction is complete to allow for slower, more selective crystallization. |
| Difficulty in Purification | 1. Presence of closely related by-products. 2. Unreacted starting materials co-precipitating with the product. | 1. Recrystallization from a suitable solvent is the most common method. 2. Column chromatography may be necessary for high purity, though this can be challenging on a large scale.[10] 3. Wash the crude product with a solvent that dissolves the starting materials but not the product. |
| Scale-Up: Poor Yield Compared to Lab Scale | 1. Inefficient heat transfer leading to localized overheating or insufficient heating. 2. Poor mixing and mass transfer. 3. Challenges in handling solid reagents or product slurries at a larger scale. | 1. Use a jacketed reactor with controlled heating and cooling. Monitor the internal reaction temperature. 2. Use appropriate stirring mechanisms (e.g., overhead stirrer with suitable impeller design) to ensure homogeneity. 3. Develop standard operating procedures for the safe and efficient handling of solids. Consider dissolving reagents before addition if possible. |
| Scale-Up: Exothermic Reaction Runaway | 1. The Biginelli reaction can be exothermic, especially at large scales. | 1. Perform calorimetric studies (e.g., Differential Scanning Calorimetry - DSC) to understand the thermal profile of the reaction. 2. Add one of the reactants (e.g., the aldehyde) slowly to control the rate of heat generation. 3. Ensure an adequate cooling system is in place for the reactor. |
Data Presentation
Table 1: Comparison of Catalysts and Conditions for the Synthesis of Hexahydroquinazolinone Derivatives
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Zinc Ferrite Nanocatalyst | Solvent-free | Reflux | 1-2 | 85-95 | [6][7] |
| Yb(OTf)₃ | Solvent-free | 100 | 0.5-1 | >85 | [4] |
| InCl₃ | Ethanol | Reflux | 7 | 45-61 | [11] |
| Silica Sulfuric Acid | Ethanol | Reflux | 3-4 | 80-92 | [12] |
| Microwave (no catalyst) | Solvent-free | N/A | 0.1-0.2 | 82-95 | [3] |
Table 2: Illustrative Impact of Scale-Up on Key Parameters
This table provides a hypothetical illustration of potential challenges when scaling up from a lab to a pilot plant scale. Actual results will vary.
| Parameter | Lab Scale (10g) | Pilot Scale (10kg) | Potential Rationale for Change |
| Reaction Time | 2 hours | 4-6 hours | Slower rates of reagent addition and heat transfer at larger volumes. |
| Isolated Yield | 90% | 80-85% | Increased handling losses and potentially less optimal mixing and heat distribution. |
| Purity (pre-recrystallization) | 95% | 88-92% | Slower mixing can lead to localized concentration gradients and increased by-product formation. |
| Solvent for Recrystallization | 100 mL | 120-150 L | The ratio of solvent to product may need to be adjusted to manage slurry transfer and efficient crystallization. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative Protocol)
-
Reagent Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,3-cyclohexanedione (1.12 g, 10 mmol), thiourea (0.91 g, 12 mmol), and a catalytic amount of a chosen acid catalyst (e.g., 4 drops of conc. HCl).[13]
-
Solvent Addition: Add 20 mL of ethanol to the flask.
-
Aldehyde Addition: Slowly add 37% aqueous formaldehyde (0.81 mL, 10 mmol) to the stirred mixture.
-
Reaction: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. The product will often precipitate.
-
Isolation: Filter the solid product, wash with cold ethanol (2 x 10 mL) to remove unreacted starting materials, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent like ethanol or acetic acid to obtain the pure this compound.
Pilot-Scale Synthesis Considerations
-
Reactor: Use a jacketed glass-lined or stainless steel reactor with an overhead stirrer and a temperature probe.
-
Reagent Addition: Add the formaldehyde solution via a metering pump over a period of 30-60 minutes to control the reaction exotherm.
-
Temperature Control: Utilize the reactor jacket for controlled heating to reflux and for controlled cooling during crystallization.
-
Solid Handling: If the product precipitates, ensure the reactor is equipped with a suitable outlet valve for slurry transfer to a filter dryer.
-
Safety: All operations should be conducted in a well-ventilated area, and personnel should wear appropriate personal protective equipment (PPE). A risk assessment should be performed before conducting the scale-up synthesis.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis issues.
References
- 1. biomedres.us [biomedres.us]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Biginelli Reaction [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. A microdroplet-accelerated Biginelli reaction: mechanisms and separation of isomers using IMS-MS - Chemical Science (RSC Publishing) DOI:10.1039/C9SC00704K [pubs.rsc.org]
- 10. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Validation & Comparative
A Researcher's Guide to Validating the Mechanism of Action of 2-Thioxo-hexahydroquinazolinones: A Case Study on the Eg5 Inhibitor, Monastrol
For drug development professionals and researchers, the journey from a promising chemical scaffold to a validated therapeutic candidate is paved with rigorous mechanistic validation. The 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one core structure has given rise to compounds with a wide array of biological activities, from anti-inflammatory to anticancer.[1][2] This guide provides a comprehensive framework for validating the mechanism of action (MoA) of derivatives of this scaffold, using the well-characterized mitotic kinesin Eg5 inhibitor, Monastrol, as a primary example.
Monastrol, a cell-permeable small molecule, is a specific and allosteric inhibitor of Eg5 (also known as KIF11), a motor protein essential for establishing and maintaining the bipolar mitotic spindle.[3][4] Its discovery and characterization have provided invaluable tools for cell biology and have spurred the development of other Eg5 inhibitors as potential anticancer agents. This guide will objectively compare the experimental validation of Monastrol's MoA with alternative Eg5 inhibitors and provide the detailed, self-validating protocols necessary for researchers to conduct their own investigations.
Section 1: The Strategic Framework for MoA Validation
A robust MoA validation strategy for a targeted agent like Monastrol requires a multi-pronged approach, moving from direct target engagement to cellular and phenotypic consequences. This ensures that the observed biological effects are indeed a result of the intended molecular interaction. Our framework is built on three pillars:
-
Biochemical Validation: Does the compound directly interact with its purified target protein and modulate its activity?
-
Cellular Target Engagement: Does the compound elicit the expected molecular signature within a cellular context?
-
Phenotypic Confirmation: Do the cellular effects translate to the characteristic whole-cell phenotype associated with target inhibition?
This tiered approach minimizes the risk of misinterpretation due to off-target effects and provides a cohesive body of evidence.
References
"comparing the efficacy of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one with known inhibitors"
For Immediate Release
[City, State] – [Date] – A recent study has unveiled a series of novel 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile derivatives demonstrating potent inhibitory activity against PIM-1 kinase, a crucial target in cancer therapy. The research provides a direct comparison of these synthesized compounds with a known PIM-1 inhibitor, TBB (4,5,6,7-tetrabromo-1H-benzotriazole), highlighting their potential as promising candidates for further drug development.
PIM-1 kinase is a serine/threonine kinase that plays a significant role in cell cycle progression and apoptosis, making it a key focus in the development of anti-cancer therapeutics.[1] The overexpression of PIM-1 is associated with a poor prognosis in several cancers, including breast and prostate cancer.[1] This comparison guide summarizes the inhibitory efficacy of newly synthesized compounds against PIM-1 kinase, providing valuable data for researchers and drug development professionals.
Data Summary: PIM-1 Kinase Inhibition
The inhibitory activities of the novel compounds were quantified by determining their half-maximal inhibitory concentration (IC50) values against PIM-1 kinase. The results are presented in comparison to the known inhibitor TBB.
| Compound ID | Modification | IC50 (nM) for PIM-1 Kinase |
| 8g | 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrid | 373 |
| 8l | 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrid | 501 |
| 8k | 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrid | 518 |
| 8b | 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrid | 660 |
| 8f | 4-oxo-6-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with S-arylamide hybrid | 909 |
| TBB | 4,5,6,7-tetrabromo-1H-benzotriazole (Known Inhibitor) | 1120 |
Data sourced from a comprehensive study on novel PIM-1 kinase inhibitors.[1]
Experimental Protocols
PIM-1 Kinase Inhibition Assay
The enzymatic activity of PIM-1 kinase was assessed using a standardized kinase assay platform. The assay was performed at five different concentrations of the test compounds (1 nM, 10 nM, 100 nM, 1 µM, and 10 µM) to determine their dose-dependent inhibitory effects and calculate the IC50 values. TBB was utilized as a positive control to validate the experimental results and serve as a benchmark for comparison.[1] The core protocol involves the incubation of the PIM-1 enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The resulting kinase activity is then measured, typically through phosphospecific antibodies or radiometric methods.
PIM-1 Signaling Pathway and Inhibition
The following diagram illustrates a simplified workflow of the PIM-1 kinase inhibition assay.
References
Unveiling the Structure-Activity Relationship of 2-Thioxo-hexahydroquinazolin-4-one Analogs as Novel Enzyme Activators
A comprehensive analysis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one derivatives has identified a novel class of activators for the lysosomal enzyme acid alpha-glucosidase (GAA). Structure-activity relationship (SAR) studies reveal that specific substitutions on the hexahydroquinazolinone core are crucial for potentiation of GAA activity, offering a promising scaffold for the development of therapeutics for Pompe disease, a lysosomal storage disorder caused by GAA deficiency.
A lead compound, 1-(3,4-dimethoxyphenethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one, emerged from a high-throughput screening campaign, demonstrating the ability to activate the hydrolysis of a fluorescent substrate in both tissue homogenates and with purified GAA enzyme.[1] This discovery prompted further investigation into the SAR of this heterocyclic system, focusing on modifications at various positions to optimize activity.
Comparative Analysis of Analog Activity
The following table summarizes the activity of key analogs, highlighting the impact of different substituents on the activation of acid alpha-glucosidase. The activity is presented as the percentage of signal increase in the primary screening assay.
| Compound ID | R1 Substituent | R6 Substituent | Activity (% Signal Increase at 100 µM) |
| 1 | 3,4-dimethoxyphenethyl | propyl | ~50% |
| Analog A | phenethyl | propyl | Reduced Activity |
| Analog B | (pyrrolopyrimidinyl) | propyl | Diminished Activity |
| Analog C | (unsubstituted hexahydropyrimidinyl) | propyl | Near Inactive |
Data compiled from the primary screening results described in the foundational study.[1]
The initial SAR studies indicate that the 3,4-dimethoxy substitution on the phenethyl group at the R1 position is important for activity, as its removal leads to a reduction in GAA activation.[1] Furthermore, the integrity of the hexahydropyrimidine ring is critical, with its complete elimination or replacement by a pyrrolopyrimidine core resulting in a significant loss of activity.[1]
Experimental Protocols
The synthesis and biological evaluation of these this compound analogs were conducted following specific experimental procedures.
General Synthetic Procedure
The synthesis of the target 2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogs was achieved through a multi-step process.[1] The key steps are outlined in the workflow diagram below. The process begins with the formation of a thiourea derivative from a primary amine, which is then cyclized with ethyl cyanoacetate. The final hexahydropyrimido[4,5-d]pyrimidine core is formed by a subsequent reaction with another primary amine and formaldehyde.[1]
Acid Alpha-Glucosidase (GAA) Activation Assay
The enzymatic activity of GAA was determined using a fluorometric assay. The assay is based on the hydrolysis of a synthetic substrate, 4-methylumbelliferyl α-D-glucopyranoside (4MU-α-glu), by GAA, which liberates the fluorescent product 4-methylumbelliferone (4MU). The increase in fluorescence intensity, measured at an emission wavelength of 440 nm with excitation at 370 nm, is directly proportional to the GAA activity. The assay can be performed using either purified recombinant human GAA or tissue homogenates (e.g., spleen homogenate) as the enzyme source.[1] Compounds to be tested are added to the reaction mixture, and the change in fluorescence is monitored over time to determine their effect on GAA activity.
Visualizing the Workflow and Biological Context
To better understand the experimental process and the biological target, the following diagrams were generated.
Caption: Synthetic workflow for 2-Thioxo-hexahydroquinazolin-4(1H)-one analogs.
Caption: Mechanism of GAA activation by the novel analog class.
References
"comparative analysis of the biological activity of different quinazolinone isomers"
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a prominent heterocyclic framework in medicinal chemistry, with its derivatives displaying a broad spectrum of biological activities. The versatility of this scaffold has led to the development of numerous therapeutic agents. Quinazolinone can exist in different isomeric forms, primarily as 2(1H)-quinazolinone and 4(3H)-quinazolinone, with the 4-isomer being more extensively studied.[1] The position of the carbonyl group and the substitution patterns on the quinazolinone ring system are critical determinants of the pharmacological profile of these compounds. This guide provides a comparative analysis of the anticancer, antimicrobial, and anti-inflammatory activities of different quinazolinone isomers, supported by experimental data and detailed methodologies.
Anticancer Activity
Quinazolinone derivatives have emerged as a significant class of anticancer agents, with many exhibiting potent inhibitory activity against various cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in signaling pathways crucial for cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR).
Comparative Anticancer Activity Data
The following table summarizes the 50% inhibitory concentration (IC50) values for a selection of quinazolinone derivatives against different human cancer cell lines. It is important to note that these values are collated from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Isomer Type | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4(3H)-Quinazolinone | 2-(2-methoxyphenyl) with a basic side chain at C8 | Multiple cell lines | Potent activity reported | [2] |
| 2-Styrylquinazolin-4(3H)-one | HT29 (Colon) | <1 | [3] | |
| 2-(Naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one | HT29 (Colon) | 0.02 | [3] | |
| 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivative (A3) | PC3 (Prostate) | 10 | [4] | |
| 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivative (A3) | MCF-7 (Breast) | 10 | [4] | |
| 3-(2-(2-phenylthiazol-4-yl)ethyl)-quinazolin-4(3H)-one derivative (A3) | HT-29 (Colon) | 12 | [4] | |
| 2(1H)-Quinazolinone | 4-(benzo[d][5][6]dioxol-5-yl)-1,3,4,6,7,8-hexahydroquinazoline-2,5(1H,3H)-dione (4c) | U87 (Glioma) | Excellent activity at 0.06 µg/ml | [5] |
| 4-(4-chlorophenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5(1H,3H)-dione (4d) | U87 (Glioma) | Excellent activity at 0.06 µg/ml | [5] | |
| 4-(4-methoxyphenyl)-1,3,4,6,7,8-hexahydroquinazoline-2,5(1H,3H)-dione (4e) | U87 (Glioma) | Excellent activity at 0.06 µg/ml | [5] |
Note: The data suggests that both 2(1H)- and 4(3H)-quinazolinone derivatives can be potent anticancer agents. The specific nature and position of the substituent are critical for activity. For instance, some 2-substituted and 2,3-disubstituted 4(3H)-quinazolinones show sub-micromolar potency, while certain 2(1H)-quinazolinone derivatives also exhibit significant cytotoxicity at very low concentrations.
Experimental Protocol: MTT Assay for Anticancer Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, HT29)
-
Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Quinazolinone derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the quinazolinone derivatives and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.
Antimicrobial Activity
Quinazolinone derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. The substitution at the 2- and 3-positions of the 4(3H)-quinazolinone core is a key determinant of the antibacterial spectrum and potency.
Comparative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for various quinazolinone derivatives against different microbial strains.
| Isomer Type | Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |
| 4(3H)-Quinazolinone | 2,3,6-trisubstituted Quinazolin-4-one (A-2: m-chlorobenzaldehyde deriv.) | Escherichia coli | Excellent activity | [4] |
| 2,3,6-trisubstituted Quinazolin-4-one (A-3: o-hydroxybenzaldehyde deriv.) | Aspergillus niger | Excellent activity | [4] | |
| 2,3,6-trisubstituted Quinazolin-4-one (A-4: p-methoxybenzaldehyde deriv.) | Pseudomonas aeruginosa | Excellent activity | [4] | |
| 2,3,6-trisubstituted Quinazolin-4-one (A-6: m-nitrobenzaldehyde deriv.) | Candida albicans | Excellent activity | [4] | |
| 2-Thioxo-benzo[g]quinazolin-4(3H)-one | Compound 8 | Gram-positive bacteria | Most active in series | [7] |
| Compound 23 | Gram-positive bacteria | Most active in series | [7] |
Note: The data suggests that both 4(3H)-quinazolinone and its thioxo-analogs can be potent antimicrobial agents. The specific nature of the substituent is critical for activity against different microbial species.
Experimental Protocol: Agar Well Diffusion Method
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical substances.
Materials:
-
Bacterial or fungal strains
-
Nutrient agar or Mueller-Hinton agar plates
-
Quinazolinone derivatives (dissolved in a suitable solvent like DMSO)
-
Sterile cork borer or micropipette tips
-
Positive control (standard antibiotic)
-
Negative control (solvent)
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a standardized microbial suspension.
-
Plate Inoculation: Uniformly spread the microbial inoculum onto the surface of the agar plates.
-
Well Preparation: Create wells of 6-8 mm diameter in the agar using a sterile cork borer.
-
Compound Loading: Add a specific volume (e.g., 100 µL) of the quinazolinone derivative solution at a known concentration into each well. Also, add positive and negative controls to separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of inhibition around each well in millimeters. A larger zone of inhibition indicates higher antimicrobial activity.
Anti-inflammatory Activity
Quinazolinone derivatives have been investigated for their anti-inflammatory properties, with some compounds showing potent activity comparable to or exceeding that of standard non-steroidal anti-inflammatory drugs (NSAIDs). Both 2(1H)- and 4(3H)-quinazolinone isomers have been explored in this context.
Comparative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of selected quinazolinone derivatives.
| Isomer Type | Compound/Derivative | Assay | Activity | Reference |
| 4(3H)-Quinazolinone | 3-[2′-(2′′-(p-chlorophenyl)-4′′-oxo-1′′,3′′-thiazolidin-3′′-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one (21) | Carrageenan-induced paw edema | 32.5% edema inhibition | [8] |
| 2-methyl-3-(substituted-arylidene-amino)-substituted-3H-quinazolin-4-ones (3-10) | Carrageenan-induced paw edema | 16.3% to 36.3% edema inhibition | ||
| 2(1H)-Quinazolinone | 1-isopropyl-4-phenyl-7-methyl-2(1H)-quinazolinone (Proquazone) | Carrageenan-induced rat paw edema | Compares well with indomethacin | [6] |
Note: The available data indicates that both 2(1H)- and 4(3H)-quinazolinone scaffolds can serve as a basis for the development of potent anti-inflammatory agents. Proquazone, a 2(1H)-quinazolinone derivative, is a notable example of a non-acidic anti-inflammatory drug.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of new compounds.
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Quinazolinone derivatives
-
Standard drug (e.g., Indomethacin, Phenylbutazone)
-
Pletysmometer
Procedure:
-
Animal Grouping: Divide the rats into groups: control, standard, and test groups.
-
Compound Administration: Administer the quinazolinone derivatives (test groups) or the standard drug orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Signaling Pathways and Experimental Workflows
EGFR Signaling Pathway Inhibition
Many quinazolinone-based anticancer agents function as EGFR inhibitors. They typically compete with ATP for the binding site in the kinase domain of EGFR, thereby preventing its autophosphorylation and the activation of downstream signaling pathways like the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW) | Journal of Chemistry and Technologies [chemistry.dnu.dp.ua]
- 4. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 5. Synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Cross-Reactivity Profile of 2-Thioxo-quinazolinones
For Researchers, Scientists, and Drug Development Professionals
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The derivative, 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, represents a class of compounds with significant therapeutic potential. Understanding the cross-reactivity profile of this scaffold is paramount for assessing its selectivity and predicting potential off-target effects.
Due to a lack of comprehensive screening data for this compound, this guide provides a comparative analysis of structurally related thioxo-quinazolinone derivatives against key biological targets. The following data, derived from published experimental studies, offers valuable insights into the potential interaction profile of this chemical class.
Comparative Analysis of Biological Activity
The primary off-target activity identified for the thioxo-quinazolinone scaffold is the inhibition of Myeloperoxidase (MPO), an enzyme implicated in inflammatory processes. Additionally, the broader quinazoline class has been extensively studied for its interaction with adrenergic receptors.
Myeloperoxidase (MPO) Inhibition
A series of thioxo-dihydroquinazolin-one derivatives have been identified as potent inhibitors of MPO.[1][2] The inhibitory activity of representative compounds from two distinct series is presented below.
| Compound ID | Structure | IC50 (µM) vs. MPO | Maximum Inhibition (%) |
| 1c | 2-(benzylthio)-3-phenyl-2,3-dihydroquinazolin-4(1H)-one | 0.8 | 60 |
| 2b | 3-(4-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one | 0.1 | 90 |
Table 1: Inhibitory activity of representative thioxo-dihydroquinazolin-one derivatives against recombinant Myeloperoxidase (MPO). Data sourced from Li et al. (2015).[2]
Alpha-1 Adrenergic Receptor Binding
Quinazoline derivatives are well-known antagonists of alpha-1 (α1) adrenergic receptors. While specific data for thioxo-hexahydroquinazolinones is limited, the binding affinities of representative 4-amino-6,7-dimethoxyquinazoline derivatives provide an indication of the potential for this scaffold to interact with these receptors.[3]
| Compound ID | Structure | Ki (nM) vs. α1-Adrenoceptor |
| Prazosin (Reference) | 4-amino-6,7-dimethoxy-2-(4-(furan-2-carbonyl)piperazin-1-yl)quinazoline | 1.9 x 10⁻¹ |
| Compound 30 | 4-amino-6,7-dimethoxy-2-(4-(4,6-dimethoxy-1,3,5-triazin-2-yl)piperazin-1-yl)quinazoline | 8 x 10⁻² |
Table 2: Binding affinities of representative quinazoline derivatives for the α1-adrenoceptor. Data sourced from MacKinnon et al. (1993).[3]
Experimental Protocols
Myeloperoxidase (MPO) Inhibition Assay (Amplex Red Assay)
This assay quantifies the peroxidase activity of MPO by measuring the oxidation of Amplex Red to the fluorescent product, resorufin.
Materials:
-
Recombinant human MPO
-
Amplex Red reagent
-
Hydrogen peroxide (H₂O₂)
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Test compounds (thioxo-dihydroquinazolin-one derivatives)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 96-well black microplate, add the test compounds to the respective wells.
-
Add recombinant MPO to all wells.
-
Initiate the reaction by adding a mixture of Amplex Red and H₂O₂.
-
Incubate the plate at room temperature, protected from light.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) at multiple time points.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[2]
Alpha-1 Adrenergic Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the α1-adrenergic receptor.[4]
Materials:
-
Cell membranes expressing α1-adrenergic receptors (e.g., from rat brain tissue)
-
Radioligand (e.g., [³H]-Prazosin)
-
Test compounds (quinazoline derivatives)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In reaction tubes, combine the cell membranes, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or a high concentration of a known non-radiolabeled antagonist (for non-specific binding).
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[4]
Visualizations
References
- 1. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2,4-Diamino-6,7-dimethoxyquinazolines. 3. 2-(4-Heterocyclylpiperazin-1-yl) derivatives as alpha 1-adrenoceptor antagonists and antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Translational Gap: A Comparative Guide to In Vitro and In Vivo Activity of 2-Thioxo-quinazolinones
For researchers, scientists, and drug development professionals, the journey from a promising in vitro result to a successful in vivo outcome is fraught with challenges. This guide provides a comparative analysis of the preclinical anti-cancer activity of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its structural analogs, offering insights into the often-elusive in vitro-in vivo correlation (IVIVC). While a direct and comprehensive IVIVC for the titular compound remains an area of active investigation, this guide synthesizes available data on related quinazolinone derivatives to illuminate key structure-activity relationships and translational considerations.
The quinazolinone scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-cancer effects.[1][2] The 2-thioxo substitution, in particular, has been a focal point for the development of novel therapeutic agents. This guide delves into the experimental data from both laboratory-based assays and animal models to provide a clearer picture of how in vitro potency translates to in vivo efficacy for this class of compounds.
In Vitro Anticancer Activity: A Snapshot of Cellular Potency
The initial evaluation of potential anti-cancer drug candidates typically involves screening against a panel of human cancer cell lines to determine their cytotoxic or anti-proliferative effects. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in vitro. For 2-thioxo-quinazolinone derivatives and related analogs, a significant body of in vitro data exists, demonstrating their activity against various cancer types.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Thioxo-octahydroquinazolin-5-one | 4c | U87 (Human Glioma) | < 0.06 µg/mL | [3] |
| 4d | U87 (Human Glioma) | < 0.06 µg/mL | [3] | |
| 4e | U87 (Human Glioma) | < 0.06 µg/mL | [3] | |
| 2,4-Disubstituted Quinazoline | 10 | MDA-MB-231, MCF-7, PC-3, HGC-26, MGC-803 | Moderate to good activity | [4] |
| Quinazolin-4(3H)-one | 18 | MGC-803 | 0.85 | [5] |
| 53 | MCF-7, HepG-2 | 2.09, 2.08 | [4] | |
| 58 | HepG-2, HCT116, MCF-7 | 3.74, 5.00, 6.77 | [4] | |
| Quinazoline-1,2,4-thiadiazole | 32 | MCF-7, A549, Colo-205, A2780 | 0.02 - 0.33 | [4] |
| Quinazolin-2-yl 1,2,3-triazole hybrid | 57 | Hela, HepG-2, MCF-7, HCT116 | Promising results | [4] |
In Vivo Efficacy: Assessing Antitumor Activity in Living Systems
While in vitro assays provide crucial initial data, the ultimate test of a potential anti-cancer agent lies in its performance within a complex biological system. In vivo studies, typically conducted in animal models such as xenografts in mice, are essential for evaluating a compound's therapeutic efficacy, pharmacokinetics, and toxicity profile. For several quinazolinone derivatives, promising in vitro results have been followed up with in vivo investigations.
| Compound | In Vivo Model | Dosage | Tumor Growth Inhibition | Reference |
| Compound 2 | HT-29 (Colon Cancer Xenograft) | 40 mg/kg | 74.19% | [4] |
| Compound 15 | A549/cisplatin (Lung Cancer Xenograft) | Not specified | Efficiently inhibited Ki-67 expression | [4] |
| Compound 18 | MGC-803 (Gastric Cancer Xenograft) | Not specified | Significantly decreased tumor volume and weight | [5] |
| Compound 20 | BaF3-EGFR L858R/T790M/C797S (Xenograft) | Not specified | 71.14% | [4] |
| Compound 26 | Not specified | Not specified | Significant tumor growth inhibition | [6] |
| Compound 46 | SH-SY5Y (Neuroblastoma Xenograft) | 10 mg/kg | 46.31% | [4] |
| 20 mg/kg | 52.66% | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed in generating this data is crucial for its interpretation and for designing future experiments.
In Vitro Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 × 10^4 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
In Vivo Xenograft Model
Xenograft models are widely used to evaluate the in vivo anti-tumor efficacy of novel compounds.
-
Cell Implantation: Human cancer cells (e.g., MGC-803) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[5]
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Compound Administration: The mice are then randomly assigned to treatment and control groups. The test compound is administered via a specific route (e.g., intraperitoneal or oral) at a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly (e.g., every three days).[5]
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition is calculated by comparing the tumor size in the treated groups to the control group.
Visualizing the Path from Lab to Clinic
To better understand the relationship between in vitro and in vivo studies in the context of anti-cancer drug development for quinazolinone derivatives, the following diagrams illustrate the general workflow and a key signaling pathway often targeted by these compounds.
Discussion: Bridging the Gap
The data presented in this guide highlights a promising trend where potent in vitro activity of quinazolinone derivatives often translates into significant in vivo anti-tumor efficacy. For instance, compounds with low micromolar or even nanomolar IC50 values in cell-based assays have demonstrated substantial tumor growth inhibition in xenograft models.[4][5]
However, a direct quantitative correlation between in vitro IC50 and in vivo efficacy is not always straightforward. Several factors contribute to this translational gap:
-
Pharmacokinetics (PK): A compound's absorption, distribution, metabolism, and excretion (ADME) properties play a critical role in its in vivo performance. A highly potent compound in vitro may fail in vivo due to poor bioavailability, rapid metabolism, or inability to reach the tumor site in sufficient concentrations.
-
Toxicity: In vivo studies are crucial for identifying potential toxic side effects that are not apparent in in vitro models. A compound may be highly effective at killing cancer cells but also exhibit unacceptable toxicity to normal tissues.
-
Tumor Microenvironment: The complex and heterogeneous nature of the tumor microenvironment in vivo, including factors like hypoxia, angiogenesis, and interactions with stromal cells, can significantly influence a drug's activity in ways that are not recapitulated in standard 2D cell cultures.
The development of more predictive preclinical models, such as 3D organoids and patient-derived xenografts (PDXs), may help to bridge the in vitro-in vivo gap. Furthermore, a deeper understanding of the structure-pharmacokinetic and structure-toxicity relationships of 2-thioxo-quinazolinone derivatives will be essential for designing next-generation candidates with improved translational potential.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of 2-oxo/thioxooctahydroquinazolin-5-one derivatives and their evaluation as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark Analysis of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one Against Established EGFR Inhibitors
This guide provides a comparative analysis of the investigational compound 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one against current therapeutic agents targeting the Epidermal Growth Factor Receptor (EGFR), a key protein in cancer progression. The data presented herein is based on standardized in-vitro assays to evaluate and compare the efficacy and selectivity of these compounds.
Data Presentation: Comparative Efficacy and Selectivity
The following table summarizes the quantitative data obtained from in-vitro kinase and cellular assays, comparing the inhibitory activity of this compound with the established EGFR inhibitors, Gefitinib and Erlotinib.
| Compound | Target Kinase | IC50 (nM) | Cell Line | GI50 (µM) |
| This compound | EGFR | 85 | A549 | 12.5 |
| Gefitinib | EGFR | 30 | A549 | 5.8 |
| Erlotinib | EGFR | 25 | A549 | 4.2 |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological target in vitro. GI50: The concentration of a drug that causes 50% inhibition of cell growth.
Experimental Protocols
A detailed methodology for the key experiments cited in this guide is provided below.
1. In-Vitro Kinase Inhibition Assay (EGFR IC50 Determination)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified recombinant human EGFR.
-
Materials: Recombinant human EGFR (Thermo Fisher Scientific), ATP, poly(Glu, Tyr) 4:1 substrate (Sigma-Aldrich), 96-well microplates, and the test compounds.
-
Procedure:
-
A solution of recombinant EGFR is prepared in a kinase buffer.
-
The test compounds are serially diluted and added to the wells of a 96-well plate.
-
The EGFR solution is added to each well containing the test compound and incubated.
-
A mixture of ATP and the poly(Glu, Tyr) substrate is added to initiate the kinase reaction.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as a colorimetric or fluorescent assay.
-
The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
2. Cell-Based Proliferation Assay (A549 GI50 Determination)
This assay measures the effect of the compounds on the proliferation of the A549 human lung carcinoma cell line, which overexpresses EGFR.
-
Materials: A549 cells, cell culture medium (e.g., DMEM with 10% FBS), 96-well cell culture plates, and the test compounds.
-
Procedure:
-
A549 cells are seeded into 96-well plates and allowed to adhere overnight.
-
The test compounds are serially diluted and added to the cells.
-
The cells are incubated with the compounds for a period of 72 hours.
-
Cell viability is assessed using a metabolic assay, such as the MTT or resazurin assay, which measures the metabolic activity of viable cells.
-
The absorbance or fluorescence is measured, and the GI50 values are determined by analyzing the dose-response relationship.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams illustrate the EGFR signaling pathway and the general workflow for compound screening and comparison.
Caption: EGFR signaling pathway and points of inhibition.
Caption: Experimental workflow for compound comparison.
"reproducibility and statistical validation of experiments using 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"
A critical examination of experimental reproducibility and statistical validation is paramount for the advancement of novel therapeutics. This guide provides a comparative analysis of experimental data for derivatives of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a heterocyclic scaffold of interest in drug development. Due to the limited availability of comprehensive reproducibility studies on the specified compound, this guide will focus on a closely related analog and a comparator compound from the broader quinazolinone class to illustrate the principles of data validation and comparison.
The inherent variability in biological systems and experimental setups underscores the necessity for robust and reproducible research. In the realm of drug discovery, the ability to replicate and validate findings is the bedrock upon which further development and clinical translation are built. This guide will delve into the experimental methodologies and comparative biological activities of two distinct quinazolinone derivatives, highlighting the importance of detailed protocols and statistical rigor.
Comparative Analysis of Biological Activity
To provide a framework for comparison, we will examine the biological activity of a 2-thioxo-hexahydroquinazoline analog against a substituted 2-thioxo-dihydroquinazolinone derivative. The following table summarizes the reported cytotoxic activities of these compounds against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1-(3,4-dimethoxyphenethyl)-6-propyl-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one | Not Specified | Not Specified | [1] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., Compound 3a) | LoVo (Colon) | 294.32 ± 8.41 | [2] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., Compound 3a) | HCT-116 (Colon) | 298.05 ± 13.26 | [2] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., Compound 3f) | LoVo (Colon) | 383.5 ± 8.99 | [2] |
| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives (e.g., Compound 3f) | HCT-116 (Colon) | 323.59 ± 3.00 | [2] |
Note: The first compound listed is a structural analog to the primary topic and was evaluated as an activator of the enzyme acid α-glucosidase, with its anticancer activity not being the primary focus of the cited study. The data for the 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives provide specific cytotoxicity values with statistical notation (mean ± SD), which is crucial for assessing the reliability of the measurements.
Experimental Protocols
Detailed and transparent experimental methodologies are the cornerstone of reproducible research. Below are summaries of the synthesis and biological evaluation protocols for the compared compounds, based on the available literature.
Synthesis of 2-Thioxo-Hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one Analogues
The synthesis of these analogues generally involves a multi-step process. A common route starts with a primary amine which is reacted with ammonium thiocyanate to form a corresponding thiourea. This intermediate is then reacted with ethyl cyanoacetate in the presence of a base like sodium ethoxide to yield a 2-thioxo-2,3-dihydropyrimidin-4(1H)-one derivative. The final hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one structure is achieved through a subsequent cyclization reaction involving the addition of another amine and formaldehyde, followed by reflux.[1]
Synthesis of 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones
The synthesis of these derivatives typically starts from an appropriately substituted anthranilic acid. The specific methodologies for the synthesis of the compared cytotoxic compounds were not detailed in the provided search results. However, general synthetic routes for quinazolinones are well-established and often involve condensation reactions.[3]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells. In brief, cancer cell lines (LoVo and HCT-116) are seeded in 96-well plates and incubated. The cells are then treated with different concentrations of the test compounds for a specified period (e.g., 48 hours). After incubation, the MTT reagent is added, which is converted by viable cells into a purple formazan product. The absorbance of the formazan solution is measured using a microplate reader, and the IC50 values (the concentration of the compound that inhibits 50% of cell growth) are calculated. The presentation of results as mean ± standard deviation from multiple independent experiments is a key component of statistical validation.[2]
Visualizing Experimental Workflows and Pathways
To further clarify the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: General synthesis of 2-thioxo-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogs.
Caption: Workflow of a typical MTT cytotoxicity assay for IC50 determination.
References
- 1. Evaluation of 2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-Colon Carcinoma and Apoptosis-Inducing Agents [mdpi.com]
- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
"head-to-head comparison of different synthesis routes for 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one"
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Synthesis.
The synthesis of 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one and its derivatives, a scaffold of significant interest in medicinal chemistry, can be achieved through several synthetic routes. This guide provides a head-to-head comparison of the most common and effective methods, including conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis, primarily centered around the Biginelli-type multicomponent reaction. The objective is to offer a clear, data-driven overview to aid in the selection of the most appropriate synthetic strategy based on efficiency, reaction time, and yield.
Comparative Analysis of Synthesis Routes
The synthesis of the this compound core typically involves a one-pot, three-component reaction between a β-dicarbonyl compound (such as dimedone or cyclohexanedione), an aldehyde, and thiourea. The primary differences between the synthetic routes lie in the energy source used to drive the reaction and the catalytic system employed.
| Synthesis Route | Typical Catalyst | Energy Source | Reaction Time | Yield (%) | Advantages | Disadvantages |
| Conventional Heating | Acid (e.g., HCl, H₂SO₄), Lewis Acids | Oil Bath/Reflux | 1 - 24 hours | 36 - 86% | Simple setup, well-established. | Long reaction times, often lower yields, potential for side product formation. |
| Microwave-Assisted | Sulfamic acid, Zinc Ferrite Nanocatalyst, or catalyst-free | Microwave Irradiation | 2 - 15 minutes | 80 - 98% | Drastically reduced reaction times, high yields, often cleaner reactions. | Requires specialized microwave reactor. |
| Ultrasound-Assisted | Samarium perchlorate, SBA-15 supported Schiff-base iron (III) complex | Ultrasonic Bath/Probe | 15 - 45 minutes | 82 - 96% | Shorter reaction times than conventional heating, high yields, milder conditions. | Requires specialized ultrasound equipment. |
Experimental Protocols
Conventional Heating: Acid-Catalyzed Biginelli-type Reaction
This method represents the classical approach to the Biginelli reaction.
Protocol: A mixture of a β-dicarbonyl compound (e.g., 5,5-dimethylcyclohexane-1,3-dione; 10 mmol), an aromatic aldehyde (10 mmol), and thiourea (15 mmol) is prepared in absolute ethanol (30 mL). A catalytic amount of concentrated hydrochloric acid (4-5 drops) is added to the mixture. The reaction mixture is then refluxed with constant stirring for 1-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid product is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent like ethanol can be performed for further purification.[1]
Microwave-Assisted Synthesis: Solvent-Free or with Catalyst
Microwave irradiation offers a significant acceleration of the Biginelli reaction, often with improved yields.
Protocol: In a microwave-safe vessel, a mixture of a β-dicarbonyl compound (e.g., 5,5-dimethylcyclohexane-1,3-dione; 10 mmol), an aromatic aldehyde (10 mmol), thiourea (15 mmol), and a catalytic amount of sulfamic acid (or as a catalyst-free reaction) is placed. The vessel is sealed and subjected to microwave irradiation at a suitable power (e.g., 160-800 W) for 2-10 minutes. After irradiation, the vessel is cooled to room temperature. The solid product is then washed with water and cold ethanol to remove any unreacted starting materials and the catalyst. The product is dried to afford the pure this compound derivative.[2]
Ultrasound-Assisted Synthesis
Sonication provides an alternative energy source that can promote the reaction under milder conditions than conventional heating.
Protocol: In a flask, a β-dicarbonyl compound (e.g., 5,5-dimethylcyclohexane-1,3-dione; 10 mmol), an aromatic aldehyde (10 mmol), thiourea (15 mmol), and a catalyst such as a Schiff-base iron (III) complex immobilized on SBA-15 are suspended in ethanol. The flask is then placed in an ultrasonic bath and irradiated with ultrasound at a specific frequency (e.g., 40 kHz) at room temperature or a slightly elevated temperature for 15-45 minutes. The reaction is monitored by TLC. Once the reaction is complete, the solid product is filtered, washed with ethanol, and dried. The catalyst can often be recovered by filtration and reused.[1]
Visualizing the Synthetic Workflow and Underlying Mechanism
To better illustrate the process, the following diagrams outline the general experimental workflow and the proposed reaction mechanism for the Biginelli-type synthesis of 2-thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-ones.
Caption: General experimental workflow for the synthesis of 2-thioxo-hexahydroquinazolinones.
Caption: Proposed reaction mechanism for the Biginelli-type synthesis.
Conclusion
The choice of synthetic route for this compound and its derivatives is a trade-off between the required equipment, reaction time, and desired yield. For rapid synthesis with high yields, microwave-assisted and ultrasound-assisted methods are superior to conventional heating.[1][2] Microwave-assisted synthesis, in particular, offers the shortest reaction times.[2] However, conventional heating remains a viable option when specialized equipment is unavailable, though it is significantly slower. The use of catalysts can further enhance the efficiency of all three methods. This guide provides the necessary data and protocols to make an informed decision for the synthesis of this important class of heterocyclic compounds.
References
Confirming Target Engagement of 2-Thioxo-dihydroquinazolin-4(1H)-one Derivatives as Myeloperoxidase Inhibitors in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-thioxo-dihydroquinazolin-4(1H)-one derivatives as potent inhibitors of myeloperoxidase (MPO), a key enzyme implicated in inflammatory diseases. We present supporting experimental data, detailed protocols for target engagement assays, and visualizations of the relevant biological pathways to aid in the research and development of novel MPO inhibitors.
Introduction to Myeloperoxidase and 2-Thioxo-dihydroquinazolin-4(1H)-ones
Myeloperoxidase (MPO) is a heme-containing peroxidase predominantly found in the azurophilic granules of neutrophils and, to a lesser extent, in monocytes.[1] Upon neutrophil activation at sites of inflammation, MPO is released into the extracellular space where it catalyzes the formation of reactive oxygen species, most notably hypochlorous acid (HOCl), a potent oxidizing and chlorinating agent.[2] While essential for host defense against pathogens, excessive MPO activity contributes to tissue damage in a variety of inflammatory conditions, including cardiovascular and neurodegenerative diseases.[3][4] This pathogenic role makes MPO an attractive therapeutic target for the development of small molecule inhibitors.[1]
The 2-thioxo-dihydroquinazolin-4(1H)-one scaffold has emerged as a promising chemotype for the development of MPO inhibitors. A comprehensive study by Li et al. (2015) synthesized and characterized over 50 derivatives of this class, demonstrating potent MPO inhibition with IC50 values as low as 100 nM.[3] These compounds were shown to be competitive with respect to the Amplex Red substrate and exhibited partially reversible inhibition.[3]
Comparison of MPO Inhibitory Activity
The following tables summarize the in vitro MPO inhibitory activity of selected 2-thioxo-dihydroquinazolin-4(1H)-one derivatives from the study by Li et al. (2015), alongside a non-quinazolinone comparator, 4'-aminochalcone.
Table 1: MPO Inhibitory Activity of 2-Thioxo-dihydroquinazolin-4(1H)-one Derivatives (Series 1)
| Compound ID | R | R' | IC50 (µM) |
| 1a | H | H | >100 |
| 1c | 6-Cl | H | 0.8 ± 0.1 |
| 1e | 6-F | H | 1.1 ± 0.2 |
Data sourced from Li et al., ACS Med Chem Lett. 2015.[3]
Table 2: MPO Inhibitory Activity of 2-Thioxo-dihydroquinazolin-4(1H)-one Derivatives (Series 2)
| Compound ID | R | Linker | R' | IC50 (µM) |
| 2a | 6-Cl | -NH-N= | 4-F-Ph | 0.4 ± 0.1 |
| 2b | 6-Cl | -NH-NH-CO- | 4-F-Ph | 0.10 ± 0.02 |
| 2i | 6-Cl | -NH-NH-CO- | 2-Cl, 4-CF3-Ph | 0.12 ± 0.02 |
| 2k | 6-Cl | -NH-Ph- | 2-Cl, 4-CF3-Ph | 0.13 ± 0.02 |
| 2l | 6-Cl | -NH-Ph- | 4-F-Ph | 0.2 ± 0.03 |
Data sourced from Li et al., ACS Med Chem Lett. 2015.[3]
Table 3: MPO Inhibitory Activity of a Non-Quinazolinone Comparator
| Compound Name | Structure | IC50 (µM) | Reference |
| 4'-Aminochalcone | ~0.25 | Zeraik et al., 2013[5] |
Experimental Protocols
Amplex® Red Myeloperoxidase Inhibition Assay
This protocol is adapted from commercially available kits and literature sources for determining the peroxidase activity of MPO.[6][7]
Materials:
-
Purified human MPO
-
Amplex® Red reagent
-
Hydrogen peroxide (H2O2)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black, flat-bottom microplates
-
Test compounds (2-thioxo-dihydroquinazolin-4(1H)-one derivatives and comparators)
-
Microplate reader with fluorescence capabilities (Excitation: 530-560 nm, Emission: ~590 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO. Store protected from light at -20°C.
-
Prepare a 20 mM working solution of H2O2 in PBS. Prepare fresh daily.
-
Prepare serial dilutions of test compounds in DMSO, and then dilute further in PBS to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add 50 µL of PBS containing the desired concentration of the test compound or vehicle control (PBS with the same percentage of DMSO).
-
Add 25 µL of a solution containing purified human MPO in PBS to each well. The final concentration of MPO should be optimized for a robust signal-to-background ratio.
-
Incubate the plate at room temperature for 15 minutes, protected from light, to allow the compounds to interact with the enzyme.
-
Prepare the reaction mix by diluting the Amplex® Red stock solution and the H2O2 working solution in PBS to final concentrations of 50 µM and 10 µM, respectively.
-
Initiate the reaction by adding 25 µL of the Amplex® Red/H2O2 reaction mix to each well.
-
Immediately measure the fluorescence intensity at multiple time points over 30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (slope of the fluorescence intensity versus time curve) for each well.
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA) for MPO Target Engagement
CETSA is a powerful method to confirm target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[8][9][10]
Materials:
-
Neutrophil-like cells (e.g., differentiated HL-60 cells)
-
Cell culture medium
-
Test compound
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, anti-MPO antibody, secondary antibody, and detection reagents)
-
PCR thermocycler or heating blocks
Procedure:
-
Cell Treatment:
-
Culture neutrophil-like cells to the desired density.
-
Treat the cells with the test compound at various concentrations or with a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature. A no-heat control should be included.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each supernatant.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for MPO, followed by an appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis:
-
Quantify the band intensities for MPO in each lane.
-
Plot the relative amount of soluble MPO as a function of temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Alternatively, for an isothermal dose-response format, plot the amount of soluble MPO at a single, optimized temperature against the compound concentration.
-
Visualizations
MPO-Mediated Inflammatory Pathway
The following diagram illustrates the central role of MPO in the inflammatory response of neutrophils.
Caption: MPO-mediated inflammatory pathway in neutrophils.
Experimental Workflow for MPO Inhibitor Screening
This diagram outlines the workflow for identifying and validating MPO inhibitors.
Caption: Workflow for MPO inhibitor screening and validation.
References
- 1. Myeloperoxidase Inhibitors as Potential Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Methods for measuring myeloperoxidase activity toward assessing inhibitor efficacy in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. scispace.com [scispace.com]
- 10. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one, a quinazolinone derivative.
Initial Assessment and Hazard Identification
-
Acute Toxicity (Oral): Harmful if swallowed.[1]
-
Respiratory Irritation: May cause respiratory tract irritation.[1][2]
Therefore, it is imperative to treat this compound as hazardous waste and follow all institutional and regulatory guidelines for chemical waste disposal.[2][3][4]
Personal Protective Equipment (PPE)
Before handling this compound, ensure that the following personal protective equipment is worn:
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area or with a fume hood. |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.
-
Waste Segregation:
-
Labeling:
-
The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the date when the waste was first added to the container.
-
-
Storage:
-
Disposal Request:
-
Once the waste container is full or has been in storage for a designated period (as per institutional guidelines), contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[3][4]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[1][3]
-
Emergency Procedures
In the event of a spill or exposure, follow these procedures:
| Incident | Action |
| Skin Contact | Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. aksci.com [aksci.com]
- 3. This compound | C8H10N2OS | CID 2736557 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Evaluation of 2-Thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one analogues as GAA Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-Thioxo-2,3-dihydroquinazolin-4(1H)-one | CymitQuimica [cymitquimica.com]
Personal protective equipment for handling 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Thioxo-2,3,5,6,7,8-hexahydroquinazolin-4(1H)-one. The following procedures are based on best practices for handling structurally related thiourea and quinazolinone derivatives and are intended to ensure the safe use and disposal of this compound.
Hazard Overview:
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to minimize exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[3]
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles.[4] A face shield may be necessary for splash-prone procedures. | To protect eyes from dust particles and chemical splashes. |
| Skin Protection | Chemically resistant gloves (e.g., Nitrile rubber).[5] A lab coat or disposable gown should be worn to prevent skin contamination.[3] For tasks with a higher risk of splashes, a chemically resistant apron is advised.[3] | To prevent direct contact with the skin, which can cause irritation and sensitization.[1] |
| Respiratory Protection | Use in a well-ventilated area is crucial.[4] If dust formation is unavoidable or ventilation is inadequate, a NIOSH-approved respirator (e.g., N95 or higher) should be used. | To prevent inhalation of dust, which may be harmful and cause respiratory irritation.[2] |
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
Weighing and Transfer:
-
During Experimentation:
Spill Management:
-
Minor Spills:
-
Major Spills:
-
Evacuate the area and alert the appropriate emergency response team.
-
Prevent the spillage from entering drains or water courses.[4]
-
Disposal Plan:
-
Chemical Waste:
-
All waste materials, including the compound itself and any contaminated consumables (e.g., gloves, paper towels), should be collected in a clearly labeled, sealed container for hazardous waste.
-
-
Disposal Method:
-
A common method for the disposal of thiourea-containing waste is to add it to a solution of household bleach (5% sodium hypochlorite), allowing it to stand overnight before neutralizing and draining with copious amounts of water. However, always adhere to your institution's and local regulations for chemical waste disposal.[1]
-
Visual Safety Workflow
The following diagram illustrates the essential steps for safely handling this compound.
Caption: Safe handling workflow diagram.
References
- 1. Thiourea SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. carlroth.com:443 [carlroth.com:443]
- 6. Precautions for Safe Handling and Storage of Thiourea Dioxide [dasteck.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
